Product packaging for Dimethylmatairesinol(Cat. No.:CAS No. 4773-01-7)

Dimethylmatairesinol

Cat. No.: B1210299
CAS No.: 4773-01-7
M. Wt: 386.4 g/mol
InChI Key: SNAOLIMFHAAIER-UHFFFAOYSA-N
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Description

Dimethylmatairesinol is a lignan, a class of polyphenolic compounds found in plants and recognized for their diverse biological activities . Lignans are of significant research interest due to their potential as phytoestrogens and their documented antioxidant properties . Recent studies highlight the broader interest in synthesizing and investigating lignans like this compound for their bioactivity . This compound has been noted in research for its cytotoxicity and anti-allergic properties, suggesting potential areas for further pharmacological investigation . The compound has been successfully synthesized in laboratory settings, confirming its structure and enabling further study . As a plant-derived secondary metabolite, this compound is part of a group of compounds being explored for their potential role in promoting human health and preventing chronic diseases . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B1210299 Dimethylmatairesinol CAS No. 4773-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4773-01-7

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3

InChI Key

SNAOLIMFHAAIER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC

Other CAS No.

4773-01-7

Synonyms

dimethylmatairesinol

Origin of Product

United States

Foundational & Exploratory

The Occurrence and Analysis of Dimethylmatairesinol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a naturally occurring lignan, has garnered increasing interest within the scientific community due to its potential pharmacological activities. As a derivative of matairesinol, it belongs to a class of phytoestrogens that are recognized for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic origins within the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and phytochemical analysis.

Natural Sources of this compound

This compound is found in a variety of plant species, although its concentration can vary significantly. Lignans, in general, are widespread throughout the plant kingdom, playing roles in defense and structural integrity.[1] The primary dietary sources of lignans include oilseeds, whole grains, vegetables, and fruits.

One of the most significant known natural sources of this compound is the fruit of Wild Chervil (Anthriscus sylvestris), a perennial plant belonging to the Apiaceae family. Quantitative analysis of the fruit extract of A. sylvestris has revealed a substantial concentration of this compound.

Quantitative Data of this compound in Plant Sources
Plant SpeciesPlant PartConcentrationReference
Anthriscus sylvestris (Wild Chervil)Fruit27.7 mg/g[2]

This table will be updated as more quantitative data becomes available.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignans and flavonoids.[1] The pathway to this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, the building blocks of lignans.

The immediate precursor to this compound is (-)-matairesinol. The final step in the biosynthesis of this compound is the methylation of the two hydroxyl groups of matairesinol. This reaction is catalyzed by specific O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of the matairesinol molecule. Several OMTs involved in lignan biosynthesis have been identified and characterized in various plant species.[3][4]

Dimethylmatairesinol_Biosynthesis cluster_methylation Coniferyl_Alcohol 2x Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein Oxidative Coupling Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) This compound This compound Matairesinol->this compound O-Methyltransferase (OMT) SAM 2x S-Adenosyl methionine (SAM) OMT_edge SAM->OMT_edge SAH 2x S-Adenosyl homocysteine (SAH) OMT_edge->SAH

Biosynthetic pathway of this compound.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust and optimized experimental protocols for extraction and analysis. The following sections outline detailed methodologies based on established techniques for lignan analysis.

Extraction of this compound from Plant Material

The extraction of lignans from plant tissues is a critical step that influences the final yield and purity of the target compound. A common and effective method involves solvent extraction, often with polar solvents, followed by purification steps.

Materials:

  • Dried and finely ground plant material (e.g., fruits of Anthriscus sylvestris)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Solvent Extraction: Add 10 mL of 80% aqueous methanol to the tube.

  • Maceration: Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Reconstitution and Purification: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and perform solid-phase extraction (SPE) to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by deionized water. Load the sample onto the cartridge and wash with water to remove polar impurities. Elute the lignan fraction with methanol.

  • Final Preparation: Evaporate the methanol from the eluted fraction and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful analytical technique for the sensitive and selective quantification of lignans in complex plant extracts.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Analysis: Inject the prepared plant extracts and standard solutions into the HPLC-MS system.

  • Data Acquisition: Acquire the data in MRM mode, monitoring the specific transitions for this compound.

  • Quantification: Integrate the peak areas of this compound in the sample chromatograms and determine the concentration using the calibration curve generated from the standards.

Experimental_Workflow Plant_Material Dried Plant Material Grinding Grinding and Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Solid-Phase Extraction (SPE) Evaporation->Purification Analysis HPLC-MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

General workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for the study of this compound. The identification of significant quantities of this lignan in the fruits of Anthriscus sylvestris highlights the potential for further investigation into other plant species, particularly within the Apiaceae family. The detailed experimental protocols for extraction and HPLC-MS analysis offer a robust framework for researchers to accurately quantify this compound in various plant matrices. As research into the pharmacological effects of lignans continues to expand, a thorough understanding of their natural distribution and chemistry is paramount for advancing the fields of natural product science and drug development.

References

An In-depth Technical Guide on Dimethylmatairesinol: Chemical Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a methylated derivative of matairesinol, a phytoestrogen found in various plants, this compound exhibits a range of biological activities that are currently under investigation for their relevance in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and pathway visualizations to support further research and development efforts.

Chemical Structure and Identifiers

This compound is structurally characterized by a central γ-butyrolactone ring with two 3,4-dimethoxybenzyl substituents at the C3 and C4 positions.[1] Its systematic IUPAC name is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[1]

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.4 g/mol
SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
InChI InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3
InChIKey SNAOLIMFHAAIER-UHFFFAOYSA-N
CAS Number 4773-01-7

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, though limited, are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 129-131 °C[1]
Optical Rotation [α]²⁵_D_ -30 (c, 1.3 in CHCl₃)[1]
Water Solubility (predicted) 0.0032 g/L
logP (predicted) 4.04

Spectral Data

Definitive experimental spectral data for this compound remains elusive in publicly accessible databases. Researchers are encouraged to perform their own spectral analyses for confirmation of synthesized or isolated compounds. The following sections outline the expected spectral characteristics based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8 ppm), aromatic protons (multiplets in the range of 6.5-7.0 ppm), and the protons of the butyrolactone ring and benzylic methylenes (complex multiplets in the aliphatic region).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbons (around 55-56 ppm), aromatic carbons (in the region of 110-150 ppm), the carbonyl carbon of the lactone (around 175-180 ppm), and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=O stretch of the γ-lactone (around 1770 cm⁻¹), C-O stretching of the ethers and the lactone, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl groups and opening of the lactone ring.

Biological Activities and Signaling Pathways

While direct studies on this compound are limited, research on its precursor, matairesinol, provides significant insights into its potential biological activities and mechanisms of action. Matairesinol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

Matairesinol has been demonstrated to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by matairesinol can sensitize cancer cells to apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Matairesinol Matairesinol Matairesinol->Akt inhibits Apoptosis Apoptosis Downstream->Apoptosis inhibits

PI3K/Akt Signaling Inhibition by Matairesinol
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Studies have indicated that matairesinol can modulate the MAPK pathway, although the specific effects can be cell-type dependent.

MAPK_Pathway Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Inflammation) ERK->Transcription Matairesinol Matairesinol Matairesinol->ERK modulates

Modulation of MAPK Signaling by Matairesinol
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Matairesinol has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Matairesinol Matairesinol Matairesinol->IKK inhibits Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Inhibition of NF-κB Signaling by Matairesinol

Experimental Protocols

Synthesis of this compound (Arctigenin Methyl Ether)

A common method for the synthesis of this compound is through the methylation of arctigenin.

Protocol: Direct Methylation of Arctigenin

  • Dissolve Arctigenin: Dissolve arctigenin in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add Base: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl groups.

  • Add Methylating Agent: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Arctigenin Arctigenin Solvent Dissolve in Aprotic Solvent Arctigenin->Solvent Base Add Base (e.g., K₂CO₃) Solvent->Base Methylation Add Methylating Agent (e.g., (CH₃)₂SO₄) Base->Methylation Reaction Reaction Methylation->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Isolation_Workflow Plant Plant Material (e.g., Arctium lappa seeds) Extraction Extraction (80% Methanol) Plant->Extraction Partition Partitioning (Water/Chloroform) Extraction->Partition Column Polyamide Column Chromatography Partition->Column Elution Elution (100% Methanol) Column->Elution Purification Crystallization & Semi-preparative HPLC Elution->Purification Product This compound Purification->Product

References

Dimethylmatairesinol: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a lignan belonging to the dibenzylbutyrolactone class, has garnered interest within the scientific community for its potential therapeutic applications. Lignans, a diverse group of polyphenolic compounds found in plants, are known for their broad spectrum of biological activities. While its parent compound, matairesinol, has been more extensively studied, this compound is believed to share many of its promising pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation methodologies, and known biological activities of this compound and its closely related analogs, with a focus on the underlying signaling pathways. Given the limited specific data on this compound, information from its parent compound, matairesinol, is used as a foundational proxy, a common practice in phytochemical research.

Discovery and Natural Occurrence

This compound is a naturally occurring lignan found in various plant species, notably within the Hernandia genus, including Hernandia sonora and Hernandia nymphaeifolia. These plants have been a source for the isolation of numerous lignans with interesting biological profiles. The discovery of this compound and other related lignans has often been the result of bioassay-guided fractionation of plant extracts, a process aimed at identifying the specific compounds responsible for observed biological activities.

Isolation and Purification Protocols

The isolation of this compound from its natural sources follows a general workflow common to the purification of plant-derived secondary metabolites. The process involves extraction, fractionation, and chromatographic separation.

Experimental Protocol: General Isolation of Lignans from Plant Material
  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., seeds, leaves, or bark) from a verified botanical source.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to a constant weight.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. A common method is maceration with methanol or ethanol at room temperature for several days, with periodic agitation.

    • Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

    • Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the extract between n-hexane, chloroform, ethyl acetate, and water.

    • Monitor the different fractions for the presence of the target lignans using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Chromatographic Purification:

    • Isolate the target compound from the enriched fraction using a combination of chromatographic techniques.

    • Column Chromatography: Employ silica gel or Sephadex LH-20 column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) for initial separation.

    • Preparative HPLC: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase for the final purification of this compound to a high degree of purity.

  • Structure Elucidation and Characterization:

    • Confirm the identity and structure of the isolated this compound using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry of the molecule.

Experimental Workflow for Lignan Isolation

experimental_workflow plant_material Plant Material (e.g., Hernandia sonora) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Hexane, Chloroform, Ethyl Acetate, Water Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography enriched_fraction Enriched Lignan Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of its parent compound, matairesinol, have been investigated, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent. These activities are often mediated through the modulation of key cellular signaling pathways. It is hypothesized that this compound exhibits similar mechanisms of action.

Anti-inflammatory and Antioxidant Effects

Matairesinol has been shown to exert anti-inflammatory and antioxidant effects by modulating the MAPK/NF-κB signaling pathway .

Signaling Pathway: MAPK/NF-κB Inhibition by Matairesinol

mapk_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Pathway activates IKK IKK Complex Receptor->IKK activates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) MAPK_Pathway->Gene_Expression activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) IkB->NFkB_active releases NFkB_active->Gene_Expression translocates and activates Matairesinol Matairesinol Matairesinol->MAPK_Pathway inhibits Matairesinol->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of Matairesinol via inhibition of the MAPK and NF-κB signaling pathways.

Anticancer Activity

Matairesinol has demonstrated anticancer properties by sensitizing cancer cells to apoptosis and inhibiting cell proliferation. These effects are partly mediated through the modulation of the PI3K/Akt signaling pathway .

Signaling Pathway: PI3K/Akt Inhibition by Matairesinol

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream phosphorylates Cell_Survival Cell Survival and Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Matairesinol Matairesinol Matairesinol->Akt inhibits

Caption: Proposed mechanism of anticancer action of Matairesinol via inhibition of the PI3K/Akt signaling pathway.

Quantitative Data

Quantitative data for the biological activity of matairesinol have been reported in various studies. The following table summarizes some of the key findings. It is important to note that these values can vary depending on the specific experimental conditions and cell lines used.

Biological ActivityAssayCell LineCompoundIC50 / Effective ConcentrationReference
Anticancer MTT AssayProstate Cancer (PC3)MatairesinolNot specified, showed dose-dependent inhibition[1]
Anti-inflammatory Nitric Oxide (NO) ProductionMacrophages (RAW 264.7)MatairesinolDose-dependent inhibition[2]
Anti-osteoclastogenic TRAP StainingBone Marrow Macrophages (BMMs)MatairesinolDose-dependent inhibition[3]

Detailed Experimental Protocols

Protocol: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line for anticancer studies) in appropriate media and conditions.

    • Treat the cells with varying concentrations of this compound (or matairesinol) for a specified period. Include a vehicle control (e.g., DMSO).

    • For signaling pathway analysis, stimulate the cells with an appropriate agonist (e.g., LPS for inflammation, a growth factor for cancer) for a short period before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-p65, p65, p-Akt, Akt).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery and development. While more research specifically focused on this compound is needed to fully elucidate its pharmacological profile, the extensive data available for its parent compound, matairesinol, provides a strong foundation for future studies. The methodologies and signaling pathway information presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and other related lignans. As our understanding of the intricate roles of these natural compounds in cellular processes grows, so too will the opportunities for their application in human health.

References

A Technical Guide to the Biological Activities of Dibenzylbutyrolactone Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylbutyrolactone lignans are a significant class of phytoestrogens characterized by a core structure formed by the dimerization of two phenylpropanoid units.[1] Extensively distributed in the plant kingdom, these compounds have garnered substantial attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the primary pharmacological effects of dibenzylbutyrolactone lignans, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Anticancer Activities

Dibenzylbutyrolactone lignans have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of representative dibenzylbutyrolactone lignans against various cancer cell lines, presented as IC50 values.

LignanCancer Cell LineIC50 (µM)Reference
ArctigeninPancreatic Cancer (PANC-1)Preferential cytotoxicity at 0.027 (under nutrient deprivation)[5]
TrachelogeninHuman Colon Cancer (HCT-116)Not specified, but induced autophagic cell death
TrachelogeninHuman Glioblastoma (SF-295)0.8
TrachelogeninHuman Promyelocytic Leukemia (HL-60)32.4
MatairesinolColon 26 Cancer Cells24.9 (9 µg/ml)
HinokininHuman Neutrophils (Superoxide Generation)0.17 (0.06 µg/mL)
Bursehernin Derivative 14Human ER+ Breast Cancer (rhERα binding)0.16
Bursehernin Derivative 4Human ER+ Breast Cancer (rhERα binding)6
Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer effects of dibenzylbutyrolactone lignans is the modulation of critical signaling pathways. Arctigenin, for instance, has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased viability of liver cancer cells. It also suppresses the activation of Akt, a crucial kinase for cancer cell survival under nutrient-deprived conditions.

anticancer_pathway Arctigenin Arctigenin PI3K PI3K Arctigenin->PI3K inhibits Akt Akt PI3K->Akt activates CellSurvival Cancer Cell Survival Akt->CellSurvival promotes

Figure 1: Arctigenin's inhibition of the PI3K/Akt pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Dibenzylbutyrolactone lignan of interest

  • Cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the dibenzylbutyrolactone lignan dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate24h Incubate 24h Seed->Incubate24h Treat Add lignan (various concentrations) Incubate24h->Treat Incubate_Treat Incubate 24-72h Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Dissolve Dissolve formazan (add DMSO) Incubate_MTT->Dissolve Read Read absorbance (570 nm) Dissolve->Read

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activities

Dibenzylbutyrolactone lignans exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. They have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activities of selected dibenzylbutyrolactone lignans.

LignanAssayTarget/Cell LineInhibition/IC50Reference
HinokininNitric Oxide ProductionRAW 264.7 MacrophagesIC50 = 21.56 µM
MatairesinolNitric Oxide ProductionRAW 264.7 MacrophagesConcentration-dependent inhibition (6.25-25 µM)
MatairesinoliNOS and COX-2 ExpressionBV2 MicrogliaConcentration-dependent inhibition (6.25-25 µM)
ArctigeninTNF-α ProductionRAW 264.7 and U937 MacrophagesSignificant inhibition at <32 µM
A derivative of dibenzylbutane lignan LCA (Compound 10h)Nitric Oxide ReleaseLPS-induced RAW 264.7 cellsStrongest inhibitory effect at 20 µM
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of dibenzylbutyrolactone lignans are largely attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For example, matairesinol has been shown to inhibit the phosphorylation of MAPK and NF-κB in microglia, thereby reducing the expression of pro-inflammatory genes. Hinokinin's anti-inflammatory properties are also mediated through the NF-κB signaling mechanism.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) MAPKs->ProInflammatory activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->ProInflammatory activates Lignans Dibenzylbutyrolactone Lignans Lignans->MAPKs inhibit Lignans->IKK inhibit

Figure 3: Inhibition of MAPK and NF-κB pathways by lignans.

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Dibenzylbutyrolactone lignan of interest

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the lignan for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Neuroprotective Activities

Several dibenzylbutyrolactone lignans have demonstrated significant neuroprotective effects against various neurotoxic insults, suggesting their potential in the management of neurodegenerative diseases.

Quantitative Neuroprotective Data

The following table highlights the neuroprotective activities of certain dibenzylbutyrolactone lignans.

LignanAssay/ModelEffective ConcentrationReference
Arctigenin, Traxillagenin, Arctiin, TraxillasideGlutamate-induced toxicity in rat cortical cells0.01 - 10.0 µM
7-hydroxymatairesinol (HMR/lignan)6-OHDA-induced neurodegeneration in rats10 mg/kg (oral)
CubebinScopolamine-induced amnesia in mice25 and 50 mg/kg (i.p.)
Cinncassin A, A3 & A5Tunicamycin-induced cytotoxicity in SH-SY5Y cellsEC50 = 21-75 µM
Signaling Pathways in Neuroprotective Activity

The neuroprotective mechanisms of these lignans are often associated with their anti-inflammatory and antioxidant properties. For instance, matairesinol has been shown to ameliorate sepsis-mediated brain injury by up-regulating AMPK and subsequently repressing the MAPK and NF-κB pathways.

neuroprotective_pathway Neuroinflammation Neuroinflammation/ Oxidative Stress MAPK_NFkB MAPK & NF-κB Pathways Neuroinflammation->MAPK_NFkB activates AMPK AMPK AMPK->MAPK_NFkB inhibits NeuronalDamage Neuronal Damage MAPK_NFkB->NeuronalDamage promotes Matairesinol Matairesinol Matairesinol->AMPK upregulates

Figure 4: Neuroprotective mechanism of Matairesinol.

Experimental Protocol: Western Blot for MAPK Phosphorylation

Western blotting is used to detect the phosphorylation status of key proteins in a signaling cascade, such as the MAPKs (ERK, JNK, p38).

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST)

Procedure:

  • Prepare protein lysates from cells or tissues treated with the lignan and/or a stimulus (e.g., LPS).

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-p38) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.

Conclusion

Dibenzylbutyrolactone lignans represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their activities, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting field. Further investigations into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

The In Vitro Mechanism of Action of Dimethylmatairesinol: A Review of Available Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct in vitro studies specifically investigating the mechanism of action of dimethylmatairesinol. While its parent compound, matairesinol, and other related lignans have been the subject of various studies, data focusing exclusively on this compound is limited. This technical guide, therefore, aims to provide a contextual overview based on the activities of closely related compounds, highlighting potential mechanisms of action that warrant further investigation for this compound. It is crucial for researchers, scientists, and drug development professionals to recognize this gap in the literature and the need for dedicated in vitro studies on this specific compound.

Potential Anticancer Effects: Insights from Matairesinol

Studies on matairesinol suggest a potential for anticancer activity through various mechanisms, which may serve as a starting point for investigating this compound. Research on matairesinol has demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

A key study on pancreatic cancer cells indicated that matairesinol triggers mitochondrial dysfunction, leading to apoptosis.[1][2][3] This process was associated with the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS) production.[2]

Table 1: Antiproliferative Effects of Matairesinol on Pancreatic Cancer Cell Lines

Cell LineConcentration (µM)Inhibition of Proliferation (%)Reference
PANC-18048[2]
MIA PaCa-28050

It is hypothesized that this compound may exhibit similar cytotoxic and pro-apoptotic effects. However, without direct experimental evidence, this remains speculative. Future in vitro studies on this compound should include cytotoxicity assays (e.g., MTT or LDH assays) on a panel of cancer cell lines to determine its IC50 values.

Apoptosis and Cell Cycle Arrest

The induction of apoptosis and cell cycle arrest are common mechanisms for anticancer compounds. For matairesinol, evidence points towards the induction of apoptosis through the intrinsic mitochondrial pathway. Flow cytometry analysis is a standard method to investigate these phenomena.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

A similar protocol can be used for apoptosis analysis, typically employing Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Anti-inflammatory and Antioxidant Mechanisms

Lignans as a class of compounds are known for their anti-inflammatory and antioxidant properties. Studies on matairesinol have shown that it can exert these effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.

Inhibition of Inflammatory Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators. It has been reported that matairesinol can dampen the phosphorylation of MAPK and NF-κB in in vitro models of neuroinflammation.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-JNK, phospho-ERK, phospho-p38) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

This method would be crucial to determine if this compound has a similar inhibitory effect on these inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of a compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is often used as a positive control.

Signaling Pathways and Logical Relationships: A Hypothetical Framework

Based on the data from related compounds, a hypothetical signaling pathway for the potential action of this compound can be proposed. This would likely involve the inhibition of pro-inflammatory and pro-survival pathways.

Due to the lack of specific experimental data for this compound, a detailed and accurate DOT script for its specific signaling pathway cannot be generated at this time. A generalized diagram for a hypothetical anti-inflammatory and pro-apoptotic mechanism is presented below for illustrative purposes.

G cluster_0 Cellular Stress / Inflammatory Stimulus cluster_1 Potential Target Pathways cluster_2 Cellular Responses Stimulus Stimulus MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Proliferation Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Inflammation NFkB_Pathway->Proliferation This compound This compound This compound->MAPK_Pathway Inhibition? This compound->NFkB_Pathway Inhibition? This compound->Apoptosis Induction?

Caption: Hypothetical mechanism of this compound.

Conclusion and Future Perspectives

Future research should prioritize comprehensive in vitro studies to:

  • Determine the cytotoxic effects of this compound across a range of cancer cell lines.

  • Investigate its ability to induce apoptosis and cause cell cycle arrest.

  • Elucidate its impact on inflammatory signaling pathways.

  • Quantify its antioxidant capacity through various standard assays.

Such studies will be instrumental in defining the precise molecular mechanisms of this compound and evaluating its potential as a therapeutic agent. The generation of robust in vitro data is a critical first step in the drug discovery and development process for this promising natural compound.

References

The Classification of Dimethylmatairesinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmatairesinol, a derivative of the plant lignan matairesinol, is a compound of significant interest in the fields of pharmacology and nutritional science. This technical guide provides a detailed classification of this compound, encompassing its chemical properties, biological functions, and pharmacological activities. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Chemical Classification

This compound is chemically classified as a lignan , a large group of polyphenolic compounds found in plants.[1] Specifically, it belongs to the subclass of dibenzylbutyrolactone lignans .[2][3] Its chemical structure is characterized by a central butyrolactone ring with two dibenzyl groups attached. The systematic IUPAC name for this compound is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₆O₆[2]
Molecular Weight 386.44 g/mol
CAS Number 4773-01-7
Synonyms Methylarctigenin

Biological Classification and Role

In a biological context, this compound is considered a plant metabolite . Like other plant lignans, it can be metabolized by gut microflora in mammals to produce enterolignans, such as enterodiol and enterolactone, which are thought to have various physiological effects. Due to its interaction with biological systems, it is also classified as a phytoestrogen .

Pharmacological Classification and Bioactivities

This compound exhibits a range of pharmacological activities, positioning it as a molecule with potential therapeutic applications. Its classification within a pharmacological framework is based on its observed biological effects.

Anti-inflammatory Agent

This compound has demonstrated anti-inflammatory properties. For instance, its precursor, matairesinol, has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anticancer Agent

The compound has shown potential as an anticancer agent. Matairesinol, a closely related lignan, has been reported to be cytotoxic to colon 26 cancer cells with a lethal concentration (LC50) of 9 µg/ml. Further research suggests that matairesinol may exert its antimetastatic potential in prostate cancer by influencing key hub genes such as AKT1, MMP2, MMP9, HIF1A, and MET.

Anti-angiogenic and Anti-osteoporotic Agent

Research has also pointed towards anti-angiogenic and anti-osteoporotic activities. The anti-osteoclastogenic effects of matairesinol are attributed to its ability to suppress the p38/ERK-NFATc1 signaling axis.

Adiponectin Receptor Agonist

Matairesinol has been identified as an agonist of the adiponectin receptor 1 (AdipoR1), suggesting a potential role in metabolic regulation.

Table 2: Summary of Quantitative Biological Data for Matairesinol (precursor to this compound)

Biological ActivityModel SystemQuantitative MeasurementReference
CytotoxicityColon 26 cancer cellsLC50 = 9 µg/ml
NeuroprotectionOxaliplatin-induced neural PC12 cellsEffective at 0.4, 2, and 10 µM
Lifespan extensionC. elegansEffective at 100 µM

Signaling Pathways

This compound and its related lignans mediate their biological effects through the modulation of several key signaling pathways.

p38/ERK-NFATc1 Signaling Pathway

In the context of osteoclast differentiation, matairesinol inhibits the RANKL-induced activation of p38 and ERK, which in turn downregulates the expression and activity of the transcription factor NFATc1.

p38_ERK_NFATc1_Pathway This compound This compound p38 p38 This compound->p38 ERK ERK This compound->ERK RANKL RANKL RANKL->p38 RANKL->ERK NFATc1 NFATc1 p38->NFATc1 ERK->NFATc1 Osteoclast_Differentiation Osteoclast Differentiation NFATc1->Osteoclast_Differentiation

Inhibition of Osteoclast Differentiation by this compound.
PI3K-Akt and MAPK Signaling Pathways

Network pharmacology studies on matairesinol in metastatic prostate cancer have highlighted the PI3K-Akt and MAPK signaling pathways as potential therapeutic targets.

PI3K_Akt_MAPK_Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K Receptor->MAPK_Pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK_Pathway->Cell_Proliferation Metastasis Metastasis Cell_Proliferation->Metastasis

Modulation of PI3K-Akt and MAPK Pathways by this compound.

Experimental Protocols

Osteoclast Differentiation Assay

Objective: To evaluate the effect of this compound on osteoclast differentiation.

Methodology:

  • Primary bone marrow-derived macrophage cells (BMMs) are harvested from mice.

  • BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

  • Cells are treated with varying concentrations of this compound or vehicle (DMSO).

  • After a 4-day incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the activation of signaling proteins.

Methodology:

  • BMMs are treated with this compound for a specified time, followed by stimulation with RANKL.

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38 and ERK.

  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Detection Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blot Analysis.

Biosynthesis

This compound is closely related to matairesinol, a central precursor in the biosynthesis of numerous lignans in plants. The biosynthesis of matairesinol begins with the dimerization of two coniferyl alcohol units to form pinoresinol. Pinoresinol is then sequentially reduced to lariciresinol and secoisolariciresinol by pinoresinol/lariciresinol reductase. Finally, secoisolariciresinol is dehydrogenated to matairesinol by secoisolariciresinol dehydrogenase. This compound is the dimethylated form of matairesinol.

Matairesinol_Biosynthesis Coniferyl_Alcohol 2x Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol This compound This compound Matairesinol->this compound Methylation

Biosynthetic Pathway of Matairesinol and its relation to this compound.

Conclusion

This compound is a dibenzylbutyrolactone lignan with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its classification as an anti-inflammatory, anticancer, and anti-osteoporotic agent is supported by its modulation of key signaling pathways, including the p38/ERK-NFATc1 and PI3K-Akt/MAPK pathways. This guide provides a foundational resource for researchers to understand the chemical, biological, and pharmacological classification of this compound and to design future studies to explore its full potential in drug development.

References

A Technical Guide to the Therapeutic Potential of Matairesinol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the therapeutic potential of the plant lignan Matairesinol (MAT). While the initial topic of interest was Dimethylmatairesinol, the available scientific literature predominantly focuses on its parent compound, Matairesinol. The data herein is therefore centered on Matairesinol, with the understanding that its derivatives, such as dimethylated forms, may exhibit similar or enhanced biological activities. This guide synthesizes preclinical data on Matairesinol's anticancer, anti-inflammatory, and neuroprotective effects, detailing its impact on key signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation. Visual diagrams of signaling cascades and experimental workflows are provided in the DOT language for clarity.

Anticancer Effects

Matairesinol has demonstrated significant anticancer activity across various cancer types, including pancreatic, prostate, and breast cancer. Its mechanisms of action are multifaceted, involving the induction of mitochondrial dysfunction, inhibition of cell proliferation and migration, and modulation of critical oncogenic signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the quantitative effects of Matairesinol on pancreatic, prostate, and colon cancer cell lines.

Table 1: Effects of Matairesinol on Pancreatic Cancer (PC) Cells (PANC-1 & MIA PaCa-2)

Parameter Concentration PANC-1 Result MIA PaCa-2 Result Reference
Cell Proliferation 80 µM 48% inhibition 50% inhibition [1]
PCNA Expression 80 µM 30% reduction 33% reduction [1]
Spheroid Formation 80 µM 78% reduction 61% reduction [1]
ROS Production 80 µM 447% increase 548% increase [1]
Cytosolic Ca2+ 80 µM 280% increase 551% increase [1]
Mitochondrial Ca2+ 80 µM 167% increase 192% increase

| p-ERK1/2 Levels | 80 µM | 0.49-fold reduction | 0.55-fold reduction | |

Table 2: Effects of Matairesinol on Prostate Cancer (PC3) Cells

Parameter Concentration Result Reference
Clonogenicity 50 µM 1.196-fold decrease
100 µM 1.44-fold decrease
200 µM 2.097-fold decrease
Cell Migration 50 µM Wound area: 10.99%
(% Open Wound @ 24h) 100 µM Wound area: 24.48%
200 µM Wound area: 71.33%

| | Control | Wound area: 9% | |

Table 3: Cytotoxicity in Other Cancer Cell Lines

Cell Line Parameter Value Reference
Colon 26 Cancer LC50 9 µg/mL

| Triple-Negative Breast Cancer (MDA-MB-231) | Viability | Significantly reduced by conditioned medium from MAT-treated M2 macrophages | |

Key Anticancer Signaling Pathways

Matairesinol modulates several signaling pathways crucial for cancer cell survival and proliferation. In pancreatic cancer, it paradoxically increases the phosphorylation of pro-survival signals like AKT while suppressing the key proliferative driver ERK1/2. In prostate cancer, its effect is more distinctly inhibitory on the PI3K/AKT pathway. It also functions as a Histone Deacetylase 8 (HDAC8) inhibitor.

Anticancer_Signaling cluster_pancreatic Pancreatic Cancer cluster_prostate Prostate Cancer MAT_p Matairesinol AKT_p AKT (p-AKT ↑) MAT_p->AKT_p JNK_p JNK (p-JNK ↑) MAT_p->JNK_p P38_p p38 (p-p38 ↑) MAT_p->P38_p ERK_p ERK1/2 (p-ERK1/2 ↓) MAT_p->ERK_p Mito Mitochondrial Dysfunction MAT_p->Mito Apoptosis_p Apoptosis AKT_p->Apoptosis_p ERK_p->Apoptosis_p Mito->Apoptosis_p MAT_pr Matairesinol PI3K PI3K MAT_pr->PI3K AKT_pr AKT (Activity ↓) PI3K->AKT_pr Metastasis Metastasis AKT_pr->Metastasis

Fig 1. Anticancer signaling pathways of Matairesinol.
Experimental Protocols

  • Cell Seeding: Seed PC3 prostate cancer cells at a density of 3 x 10⁵ cells per well in 6-well plates and incubate overnight to form a confluent monolayer.

  • Wound Creation: Create a uniform, straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash wells with PBS to remove dislodged cells and replace the medium with fresh media containing various concentrations of Matairesinol (e.g., 0, 50, 100, 200 µM).

  • Imaging: Capture images of the wounds at 0 hours and 24 hours post-treatment using an inverted microscope.

  • Analysis: Quantify the open wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

  • Cell Suspension: Prepare a suspension of PANC-1 or MIA PaCa-2 cells in complete medium.

  • Hanging Drop Culture: Pipette 20 µL drops of the cell suspension onto the inner surface of a petri dish lid. Invert the lid and place it over the dish containing PBS to maintain humidity.

  • Treatment: Include Matairesinol (e.g., 80 µM) in the cell suspension medium from the start of the culture.

  • Incubation: Incubate for 3 days to allow for the formation of 3D spheroids.

  • Analysis: Detect spheroid morphology and measure the total area of cell aggregation using a microscope and image analysis software (e.g., ImageJ).

Anti-inflammatory & Antioxidant Effects

Matairesinol demonstrates potent anti-inflammatory and antioxidant properties, primarily investigated in the context of sepsis-mediated brain injury. It mitigates inflammatory responses by suppressing pro-inflammatory cytokines and oxidative stress by enhancing endogenous antioxidant systems.

Quantitative Data: Anti-inflammatory & Antioxidant Activity

Table 4: Effects of Matairesinol on LPS-Stimulated Microglia and in a Rat Sepsis Model

Model System Biomarker Effect Reference
LPS-Stimulated Microglia Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP1) Expression hampered/reduced
Nrf2, HO-1 (Antioxidant) Upregulated
p-MAPK, p-JNK, p-NF-κB Dampened/Reduced
Rat Sepsis Model (CLP) Neuronal Apoptosis Improved/Reduced
Microglial Activation Weakened

| | GSH-Px, SOD (Antioxidant) | Facilitated/Increased | |

Key Anti-inflammatory Signaling Pathway

The primary anti-inflammatory and antioxidant mechanism of Matairesinol involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK subsequently inhibits the pro-inflammatory MAPK and NF-κB signaling pathways. This action is crucial in mitigating neuroinflammation in sepsis models.

Anti_Inflammatory_Pathway cluster_downstream Downstream Effects MAT Matairesinol AMPK AMPK (Upregulated) MAT->AMPK MAPK MAPK Pathway (p38, JNK) AMPK->MAPK NFkB NF-κB Pathway AMPK->NFkB Nrf2 Nrf2 / HO-1 (Upregulated) AMPK->Nrf2 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress Nrf2->OxidativeStress

Fig 2. Anti-inflammatory & antioxidant signaling of Matairesinol.
Experimental Protocols

  • Anesthesia: Anesthetize the rodent (mouse or rat) with an appropriate anesthetic agent (e.g., ketamine/xylazine, i.p. or i.m.).

  • Surgical Preparation: Place the animal in a supine position, shave the lower abdominal quadrants, and disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Locate and carefully exteriorize the cecum, ensuring the attached mesentery is not compromised.

  • Ligation: Ligate the cecum with a silk suture at a specific distance from the cecal tip (e.g., 5.0 mm). The ligation length is a critical factor in determining sepsis severity.

  • Puncture: Puncture the ligated cecal stump once or twice with an appropriately sized needle (e.g., 22-gauge) to allow extrusion of a small amount of fecal matter.

  • Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the incision in two layers (peritoneum and skin). Immediately administer subcutaneous fluid resuscitation (e.g., 0.5-1.0 mL normal saline) and a broad-spectrum antibiotic (e.g., imipenem).

  • Post-Operative Care: Monitor animals closely for clinical signs of sepsis (lethargy, piloerection) and provide supportive care as per institutional guidelines.

  • Protein Extraction: Lyse treated cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AMPK, p-p38, p-NF-κB p65, and total counterparts) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.

Neuroprotective Effects

Matairesinol has been shown to exhibit neuroprotective properties by reducing neurotoxicity and acting on specific glutamate receptors.

Quantitative Data: Neuroprotective Activity

Table 5: Neuroprotective Effects of Matairesinol

Model System Effect Effective Concentrations Reference
Oxaliplatin-induced Neurotoxicity in PC12 cells Reduced neurotoxicity 0.4, 2, and 10 µM

| Ex vivo Rat Brain Slices (Neocortex) | No significant effect on evoked potential amplitude | 1 and 10 µM | |

Note: In the ex vivo study, the related lignans arctigenin and trachelogenin showed significant inhibitory effects on AMPA/KA receptors, suggesting a potential structure-activity relationship where Matairesinol is less potent in this specific mechanism.

Experimental Workflow and Logic

The investigation into the neuroprotective effects of lignans often follows a workflow that progresses from in vitro toxicity models to more complex ex vivo tissue models to elucidate specific receptor interactions.

Fig 3. Workflow for investigating neuroprotective effects.

Conclusion and Future Directions

Matairesinol is a promising natural compound with well-documented preclinical efficacy in oncology and inflammatory conditions. Its ability to modulate multiple critical signaling pathways, including MAPK, NF-κB, and PI3K/AKT, underscores its therapeutic potential. While data on its specific derivative, this compound, is sparse, structure-activity relationship studies suggest that methylation could enhance potency, as seen with its IgE-suppressive activity.

Future research should focus on:

  • Systematic evaluation of this compound and other derivatives to compare their potency and pharmacokinetic profiles against the parent compound.

  • In vivo studies to validate the anticancer effects observed in vitro, particularly in pancreatic and prostate cancer models.

  • Elucidation of the precise molecular interactions responsible for the differential regulation of AKT and ERK pathways in pancreatic cancer.

  • Pharmacokinetic and bioavailability studies to optimize delivery and dosage for clinical translation.

This technical guide provides a foundational dataset for drug development professionals to build upon in the exploration of Matairesinol and its derivatives as novel therapeutic agents.

References

An In-depth Technical Guide on Dimethylmatairesinol as a Biomarker for Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylmatairesinol, a lignan found in various plant-based foods, and its metabolites serve as promising biomarkers for assessing dietary intake. Lignans are polyphenolic compounds metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone, which are absorbed and can exert biological effects.[1] This guide provides a comprehensive overview of this compound and related lignans as dietary biomarkers, including their food sources, metabolic pathways, analytical methodologies for quantification, and their role in health and disease.

Introduction to Lignans and this compound

Lignans are a class of phytoestrogens, plant-derived compounds that can mimic the effects of estrogen in the body.[1] They are found in a wide variety of foods, including seeds, whole grains, legumes, fruits, and vegetables.[1] The primary dietary lignan precursors are secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[1][2] this compound is a specific type of lignan that has garnered interest as a potential biomarker of food intake due to its presence in certain foods and its conversion to bioactive metabolites.

Upon consumption, plant lignans are metabolized by intestinal bacteria into enterolignans, mainly enterodiol and enterolactone. These enterolignans are absorbed and can be measured in biological fluids like blood and urine, reflecting the dietary intake of their precursors.

Quantitative Data on Lignan Content in Foods

The concentration of lignans varies significantly across different food sources. Flaxseed is recognized as the richest source of lignans, particularly secoisolariciresinol. Other seeds like sesame are also high in lignans such as pinoresinol and lariciresinol. The following tables summarize the quantitative data of major lignans in various food items.

Table 1: Lignan Content in Selected Seeds (µ g/100g )

Food ItemSecoisolariciresinolMatairesinolLariciresinolPinoresinolTotal Lignans
Flaxseed300,00012975744301,129
Sesame Seeds13245913,38015,36029,331

Data sourced from Milder et al. (2005)

Table 2: Lignan Content in Selected Grain Products (µ g/100g )

Food ItemSecoisolariciresinolMatairesinolLariciresinolPinoresinolTotal Lignans
Rye Bread39100280345764
Multigrain Bread2655160170411
Wheat Bread11296367170

Data sourced from Milder et al. (2005)

Table 3: Lignan Content in Selected Fruits and Vegetables (µ g/100g )

Food ItemSecoisolariciresinolMatairesinolLariciresinolPinoresinolTotal Lignans
Broccoli9128401,4002,321
Cabbage (red)12111,2001,1002,323
Apricots2901101,1004101,910
Strawberries170504804001,100

Data sourced from Milder et al. (2005)

Table 4: Lignan Content in Selected Beverages (µ g/100ml )

BeverageSecoisolariciresinolMatairesinolLariciresinolPinoresinolTotal Lignans
Red Wine4310231591
White Wine1037222
Coffee411222057
Tea (black)210211851

Data sourced from Milder et al. (2005)

Experimental Protocols for Lignan Analysis

Accurate quantification of lignans in food and biological samples is crucial for their validation as dietary biomarkers. Various analytical techniques are employed for this purpose.

Sample Preparation and Extraction

From Food Matrices:

  • Drying and Milling: Food samples are typically freeze-dried or oven-dried at temperatures below 60°C and then milled to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A mixture of water and alcohol (e.g., 70-100% ethanol or methanol) is commonly used for lignan extraction. For complex matrices, sequential extraction with a non-polar solvent followed by a polar solvent like acetone or ethanol is recommended.

  • Hydrolysis: Lignans often exist as glycosides in plants. Therefore, an enzymatic (e.g., β-glucuronidase/sulfatase from Helix pomatia) or acidic/alkaline hydrolysis step is necessary to release the aglycones for analysis.

From Biological Samples (Urine and Plasma):

  • Enzymatic Hydrolysis: Similar to food samples, enzymatic hydrolysis is performed to deconjugate lignan metabolites.

  • Extraction: Supported liquid extraction (SLE) or liquid-liquid extraction with solvents like diethyl ether is used to isolate the lignans.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their affinity for a stationary phase and a mobile phase. Reversed-phase columns are commonly used for lignan analysis.

  • Detection:

    • Diode Array Detection (DAD): Measures the absorbance of UV light by the lignans.

    • Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity for identifying and quantifying specific lignans and their metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. Derivatization to form trimethylsilyl ethers is often required to increase the volatility of lignans.

  • Detection: MS is used for identification and quantification.

Metabolic and Signaling Pathways

The biological effects of lignans are attributed to their metabolites, which can influence various cellular signaling pathways.

Lignan Metabolism Workflow

The following diagram illustrates the metabolic conversion of dietary lignans into enterolignans by the gut microbiota.

Lignan_Metabolism cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Circulation cluster_excretion Excretion DietaryLignans Dietary Lignans (Secoisolariciresinol, Matairesinol, etc.) GutBacteria Intestinal Bacteria DietaryLignans->GutBacteria Metabolism Enterodiol Enterodiol GutBacteria->Enterodiol Enterolactone Enterolactone GutBacteria->Enterolactone Enterodiol->Enterolactone Conversion Urine Urinary Excretion Enterodiol->Urine Enterolactone->Urine

Caption: Metabolic pathway of dietary lignans to enterolignans.

Signaling Pathways Influenced by Matairesinol

Matairesinol, a precursor to this compound, and its metabolites have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

The diagram below outlines the inhibitory effects of matairesinol on the MAPK and NF-κB signaling pathways, which are often dysregulated in inflammatory conditions and cancer.

MAPK_NFkB_Inhibition cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_inhibitor Inhibition cluster_response Cellular Response LPS LPS/Inflammatory Stimuli MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammation Inflammation & Oxidative Stress MAPK->Inflammation NFkB->Inflammation Matairesinol Matairesinol Matairesinol->MAPK Matairesinol->NFkB

Caption: Inhibition of MAPK and NF-κB pathways by matairesinol.

Furthermore, matairesinol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells.

PI3K_Akt_Inhibition cluster_stimulus Growth Factors cluster_pathway Signaling Cascade cluster_inhibitor Inhibition cluster_response Cellular Response GrowthFactors Growth Factors (IGF1, EGF) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Matairesinol Matairesinol Matairesinol->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by matairesinol.

Validation as a Dietary Biomarker

For a compound to be considered a reliable biomarker of food intake, it must undergo a rigorous validation process. This includes assessing its plausibility, dose-response relationship, time-response, robustness, reliability, stability, and analytical performance. The Dietary Biomarkers Development Consortium (DBDC) is actively working to discover and validate new dietary biomarkers, including those for lignan-rich foods.

Studies have shown a dose-dependent increase in urinary lignan excretion with increased flaxseed intake, supporting its use as a biomarker. Plasma concentrations of enterolignans also increase following flaxseed consumption. However, individual variations in gut microbiota composition can influence the conversion of plant lignans to enterolignans, which is a factor to consider in epidemiological studies.

Role in Health and Disease

Diets rich in lignans have been associated with a reduced risk of several chronic diseases, including cardiovascular disease and certain types of cancer. These health benefits are thought to be mediated by the antioxidant, anti-inflammatory, and estrogenic/anti-estrogenic properties of enterolignans. The consumption of flavonoid-rich foods, a broader category that includes lignans, has been linked to a reduced risk of chronic diseases and all-cause mortality.

Conclusion

This compound and its related lignans hold significant promise as biomarkers for the intake of various plant-based foods. Their quantification in biological samples, using robust analytical methods like LC-MS/MS and GC-MS, can provide objective measures of dietary exposure, overcoming the limitations of self-reported dietary assessments. Further research, including controlled intervention studies and large-scale epidemiological investigations, is needed to fully validate these biomarkers and elucidate their role in the prevention and management of chronic diseases. The continued development of food intake biomarkers is a crucial area of nutrition research that will enhance our understanding of diet-disease relationships.

References

An In-depth Technical Guide to Dimethylmatairesinol: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmatairesinol, also known by its synonym Arctigenin methyl ether, is a dibenzylbutyrolactone lignan with the molecular formula C₂₂H₂₆O₆.[1] This naturally occurring compound, found in sources such as sesame, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Physicochemical Properties

This compound is a relatively dense organic compound with moderate thermal stability.[1] Its properties are characteristic of a butyrolactone-type lignan derivative.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₂H₂₆O₆[1]
Molecular Weight 386.4 g/mol [1]
IUPAC Name (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Synonyms Arctigenin methyl ether, (-)-Arctigenin methyl ether
CAS Number 25488-59-9
Density 1.2 ± 0.1 g/cm³
Boiling Point 545.6 ± 45.0 °C at 760 mmHg
Flash Point 237.2 ± 28.8 °C
Refractive Index 1.553
logP 3.23
Polar Surface Area 63.22 Ų

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed characterization of the molecular structure of this compound. The chemical shifts are indicative of the aromatic, methoxy, and lactone ring protons and carbons.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
6.4 - 6.9mAromatic protons
~3.8sMethoxy group protons
2.4 - 4.1mLactone ring protons

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
110 - 150Aromatic carbons
~178Lactone carbonyl carbon
55 - 56Methoxy carbons
40 - 50Benzylic carbons
Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of this compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 386.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the presence of key functional groups within the this compound molecule.

Table 4: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1765Lactone carbonyl (C=O) stretching
3000 - 3100Aromatic C-H stretching
2850 - 2950Aliphatic C-H stretching

Experimental Protocols

General Characterization Protocol

A standard protocol for the spectroscopic characterization of this compound involves dissolving the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for NMR analysis. Mass spectra are typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound Dissolve Dissolve in CDCl3 Sample->Dissolve IR Infrared Spectroscopy Sample->IR NMR 1H and 13C NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry (GC-MS) Dissolve->MS Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Figure 1. General workflow for the spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, including anticancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key cellular signaling pathways.

Anticancer Properties

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the inhibition of critical survival signaling pathways.

Modulation of Signaling Pathways

PI3K/Akt and MAPK Pathways: this compound exerts its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

AMPK Pathway: In addition to its inhibitory effects, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can lead to the suppression of cancer cell growth and has implications for the treatment of metabolic disorders.

G cluster_drug Compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway This compound->MAPK inhibits AMPK AMPK Pathway This compound->AMPK activates Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation

Figure 2. Signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as PI3K/Akt, MAPK, and AMPK, underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and metabolic diseases. Further research, including detailed in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Dimethylmatairesinol Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a lignan found in various plant species, has garnered significant interest within the scientific community due to its potential pharmacological activities. Lignans are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic effects. The efficient extraction and purification of this compound from plant sources are critical steps for its further investigation and potential therapeutic applications. This document provides detailed protocols for the extraction and purification of matairesinol, a closely related precursor, from plant materials, primarily focusing on species from the Forsythia genus. These protocols can be adapted for the extraction of this compound.

Data Presentation: Comparison of Extraction Methods for Lignans from Forsythia Species

The following table summarizes quantitative data from various studies on the extraction of different lignans from Forsythia species. While specific yield data for this compound is limited in publicly available literature, the data for other prevalent lignans provides a valuable reference for optimizing extraction parameters.

Target LignanPlant MaterialExtraction MethodSolventSolid-to-Liquid RatioTemperature (°C)TimeYield (mg/g of plant material)Reference
PhillyrinForsythia suspensaUltrasound-Assisted Extraction (UAE)20% Methanol1:10 (g/mL)6060 min0.713 ± 0.009N/A
Forsythoside A, Phillyrin, PhillygenolForsythia suspensa leavesβ-Cyclodextrin-Assisted ExtractionWater (pH 3.94)1:36.3 (g/mL)75.25Not SpecifiedForsythoside A: 118.0 ± 1.41, Phillyrin: 54.9 ± 0.78, Phillygenol: 3.19 ± 0.04[1]
Pinoresinol-β-glucoside, Forsythoside, Phillyrin, PhillygeninForsythiae FructusUltrasound-Assisted Extraction (UAE)76.6% Methanol1:20 (g/mL)7060 minPinoresinol-β-glucoside: 2.92, Forsythoside: 52.10, Phillyrin: 0.90, Phillygenin: 0.57[2]
Rutin, Forsythiaside A, PhillyrinForsythia suspensa fruitsMicrowave-Assisted Extraction (MAE)70% Methanol1:30 (g/mL)701 minNot specified in abstractN/A
Matairesinol & ArctigeninForsythia koreanaSolvent ExtractionNot specifiedNot specifiedNot specifiedNot specifiedPurities over 90% after purification[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Matairesinol

This protocol is adapted from established methods for lignan extraction from Forsythia species and is suitable for obtaining a crude extract enriched in matairesinol.

1. Materials and Equipment:

  • Dried and powdered plant material (Forsythia suspensa leaves or stems)

  • Methanol (ACS grade)

  • Deionized water

  • Ultrasonic bath

  • Beakers and Erlenmeyer flasks

  • Filter paper (Whatman No. 1 or equivalent)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

2. Extraction Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Prepare the extraction solvent: an 80% aqueous methanol solution (v/v).

  • Add 100 mL of the 80% methanol solution to the flask, resulting in a solid-to-liquid ratio of 1:10 (g/mL)[4].

  • Place the flask in an ultrasonic bath.

  • Perform ultrasonic-assisted extraction for 60 minutes at a controlled temperature of 60°C.

  • After extraction, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the solid residue.

  • Transfer the collected filtrate to a round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of Matairesinol

This protocol outlines the purification of the crude extract obtained from Protocol 1 using liquid-liquid partitioning and silica gel column chromatography.

1. Materials and Equipment:

  • Crude matairesinol extract

  • Ethyl acetate

  • n-Hexane

  • Deionized water

  • Separatory funnel (500 mL)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column

  • Beakers, flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 100 mL of deionized water.

  • Transfer the aqueous solution to a 500 mL separatory funnel.

  • Add 100 mL of n-hexane to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate. This step is to remove nonpolar impurities.

  • Drain the lower aqueous layer into a clean flask and discard the upper n-hexane layer.

  • Repeat the n-hexane wash two more times.

  • To the aqueous fraction, add 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The lignans will partition into the ethyl acetate phase.

  • Collect the upper ethyl acetate layer.

  • Repeat the ethyl acetate extraction two more times, combining all ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fractions using a rotary evaporator to obtain a purified lignan-rich extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Dissolve the purified lignan-rich extract in a minimal amount of a mixture of n-hexane and ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% n-hexane to a 1:1 mixture of n-hexane and ethyl acetate).

  • Collect fractions of the eluate in test tubes.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing matairesinol. A suitable mobile phase for TLC could be a mixture of chloroform and methanol.

  • Combine the fractions containing the purified matairesinol and concentrate them using a rotary evaporator to yield the isolated compound.

Protocol 3: Quantification of Matairesinol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of matairesinol in the purified extract.

1. Materials and Equipment:

  • Purified matairesinol sample

  • Matairesinol standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • HPLC system with a C18 column and a UV or DAD detector

  • Syringe filters (0.45 µm)

2. HPLC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.4% acetic acid (B)[5].

  • Gradient Program: A typical gradient might start with a low percentage of A, increasing over time to elute compounds of increasing polarity.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10-20 µL

3. Quantification Procedure:

  • Prepare a stock solution of the matairesinol standard in methanol.

  • From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

  • Dissolve a known amount of the purified sample in the initial mobile phase.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and identify the peak corresponding to matairesinol based on its retention time compared to the standard.

  • Calculate the concentration of matairesinol in the sample using the linear regression equation derived from the calibration curve.

Mandatory Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material (e.g., Forsythia suspensa) uae Ultrasound-Assisted Extraction (80% Methanol, 60°C, 60 min) plant_material->uae filtration1 Filtration uae->filtration1 crude_extract Crude Lignan Extract filtration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purified_lignan Purified this compound column_chromatography->purified_lignan hplc HPLC Quantification purified_lignan->hplc

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway_Placeholder cluster_lignan_action Potential Biological Action of this compound lignan This compound receptor Cellular Receptors (e.g., Estrogen Receptors) lignan->receptor Binds to signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Anti-inflammatory Effects) signaling_cascade->cellular_response Leads to

Caption: Simplified Putative Signaling Pathway of this compound.

References

Application Note: Quantification of O,O-Dimethylmatairesinol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O-Dimethylmatairesinol is a dimethylated derivative of matairesinol, a plant lignan found in various foods like oilseeds and whole grains.[1] Lignans and their metabolites are of significant interest in drug development and nutritional science due to their potential biological activities.[2] Accurate quantification of lignan derivatives in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[3][4]

This application note provides a detailed protocol for the sensitive and selective quantification of O,O-Dimethylmatairesinol using LC-MS/MS with Multiple Reaction Monitoring (MRM). The method described is suitable for the analysis of O,O-Dimethylmatairesinol in plasma samples and can be adapted for other biological matrices.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a protein precipitation method for the extraction of O,O-Dimethylmatairesinol from plasma samples.

Materials:

  • Plasma samples

  • O,O-Dimethylmatairesinol standard

  • Internal Standard (IS) (e.g., Matairesinol-d6)

  • Acetonitrile (ACN), LC-MS grade, chilled at -20°C

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 rpm

  • Nitrogen evaporator

  • LC vials

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 450°C
Nebulizer Gas 55 psi
Drying Gas 60 psi
Collision Gas Nitrogen

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The following MRM transitions are proposed for O,O-Dimethylmatairesinol (Molecular Formula: C₂₂H₂₈O₆, MW: 388.45). These should be optimized for the specific instrument used. The precursor ion is [M+H]⁺. Product ions are predicted based on the fragmentation of the dimethoxybenzyl moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
O,O-Dimethylmatairesinol (Quantifier) 389.4151.115025
O,O-Dimethylmatairesinol (Qualifier) 389.4121.115035
Matairesinol-d6 (IS) 365.2294.115022

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on typical results for related lignan assays.[4]

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Weighting

| O,O-Dimethylmatairesinol | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Method Performance Characteristics

Parameter O,O-Dimethylmatairesinol
LOD (ng/mL) 0.15
LOQ (ng/mL) 0.5
Accuracy (% Recovery) 85 - 115%

| Precision (%RSD) | < 15% |

Table 3: Precision and Accuracy Data

Spiked Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%)
1.5 (Low QC) < 10% < 12% 95 - 105%
75 (Mid QC) < 8% < 10% 98 - 102%

| 400 (High QC) | < 7% | < 9% | 97 - 103% |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Sample->IS Precip 3. Protein Precipitation (ACN) IS->Precip Cent 4. Centrifugation Precip->Cent Evap 5. Evaporation (N2) Cent->Evap Recon 6. Reconstitution Evap->Recon LC 7. LC Separation (C18 Column) Recon->LC MS 8. MS/MS Detection (ESI+, MRM) LC->MS Integ 9. Peak Integration MS->Integ Calib 10. Calibration Curve Integ->Calib Quant 11. Quantification Calib->Quant

Workflow for LC-MS/MS Quantification of O,O-Dimethylmatairesinol.
Metabolic Pathway of Matairesinol Biosynthesis

O,O-Dimethylmatairesinol is a derivative of matairesinol. The core biosynthetic pathway leading to matairesinol involves the enzymatic conversion of secoisolariciresinol.

G cluster_pathway Matairesinol Biosynthesis cluster_derivative Derivative Seco (-)-Secoisolariciresinol Lactol (-)-Lactol Intermediate Seco->Lactol Secoisolariciresinol Dehydrogenase (SIRD) Mat (-)-Matairesinol Lactol->Mat SIRD DMM O,O-Dimethylmatairesinol Mat->DMM Methylation

Biosynthetic pathway of Matairesinol and its relation to O,O-Dimethylmatairesinol.

References

Application Notes and Protocols for the HPLC Analysis of Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a derivative of the plant lignan matairesinol, is a compound of increasing interest in phytochemical and pharmacological research. Lignans are known for their potential health benefits, including antioxidant and estrogenic/antiestrogenic activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and the quality control of herbal products. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, intended for research and drug development applications. The protocols described herein are based on established methods for the analysis of structurally related lignans and can be adapted for specific research needs.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of lignans, which can be used as a benchmark for the analysis of this compound. These values are derived from methods developed for matairesinol and other related compounds and may require optimization for this compound-specific analysis.

ParameterMethod 1: HPLC-UVMethod 2: HPLC-MS/MS
Linearity Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~15 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~1.5 ng/mL
Intra-day Precision (%RSD) < 2.5%< 5%
Inter-day Precision (%RSD) < 4.0%< 7%
Recovery 90 - 105%92 - 108%
Retention Time (Approx.) 8 - 12 min4 - 7 min

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized extracts.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Linear gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

      • 30-35 min: Return to initial conditions (90% A, 10% B)

      • 35-40 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (requires synthesis and purification if not commercially available) in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Weigh 1 g of the powdered plant material.

    • Perform solid-liquid extraction with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma or tissue homogenates.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-1 min: 95% A, 5% B

      • 1-5 min: Linear gradient to 10% A, 90% B

      • 5-7 min: Hold at 10% A, 90% B

      • 7-7.5 min: Return to initial conditions (95% A, 5% B)

      • 7.5-10 min: Column re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Precursor and product ions for this compound need to be determined by infusing a standard solution. For matairesinol (as a reference), transitions might be m/z 357 -> 151, 137.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (e.g., Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog if available, or a structurally similar compound).
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Collection (e.g., Plant material, Plasma) extraction Extraction (Solid-Liquid or Protein Precipitation) start->extraction cleanup Filtration / Centrifugation extraction->cleanup hplc HPLC Injection cleanup->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report metabolic_pathway cluster_pathway Putative Metabolic Pathway of this compound Matairesinol Matairesinol This compound This compound Matairesinol->this compound O-Methylation (COMT) Metabolite1 Hydroxylated Metabolites This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 Demethylated Metabolites This compound->Metabolite2 Demethylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Metabolism Metabolite2->Conjugates Phase II Metabolism

Application Notes and Protocols for the Total Synthesis of Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethylmatairesinol, a lignan found in various plant species, has garnered significant interest within the research community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] Its potential therapeutic applications necessitate reliable and efficient synthetic routes to access sufficient quantities for further investigation. This document provides detailed application notes and protocols for the total synthesis of this compound, catering to researchers in organic synthesis and medicinal chemistry. The methodologies presented are based on established synthetic strategies, offering a comprehensive guide for the laboratory-scale preparation of this valuable compound.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound are outlined: an asymmetric synthesis yielding the enantiomerically pure compound and a racemic synthesis.

  • Asymmetric Synthesis via Reductive Ring-Opening of Cyclopropanes: This modern approach allows for the enantioselective synthesis of (-)-dimethylmatairesinol, which is crucial for studying the specific biological activities of individual enantiomers. A key step involves the palladium-catalyzed reductive ring-opening of an enantioenriched cyclopropane intermediate.[2]

  • Racemic Synthesis from Dehydrodiferulic Acid: This classical approach provides a route to dl-matairesinol dimethyl ether. It begins with the oxidative coupling of ferulic acid to form a dilactone, which then undergoes a series of transformations to yield the target molecule.[3]

Experimental Protocols

Asymmetric Total Synthesis of (-)-Dimethylmatairesinol

This protocol is adapted from the asymmetric total synthesis of lignans reported by Kamitanaka et al.[2] The key steps involve the enantioselective synthesis of a lactone intermediate followed by debenzylation.

Experimental Workflow:

G cluster_0 Enantioselective Synthesis of Lactone Intermediate cluster_1 Final Product Formation Enantioenriched Bicyclic Lactone Synthesis Enantioenriched Bicyclic Lactone Synthesis Pd-catalyzed Reductive Ring-Opening Pd-catalyzed Reductive Ring-Opening Enantioenriched Bicyclic Lactone Synthesis->Pd-catalyzed Reductive Ring-Opening Stereoselective Decarboxylation Stereoselective Decarboxylation Pd-catalyzed Reductive Ring-Opening->Stereoselective Decarboxylation Lactone Intermediate (7a) Lactone Intermediate (7a) Stereoselective Decarboxylation->Lactone Intermediate (7a) Debenzylation Debenzylation Lactone Intermediate (7a)->Debenzylation (-)-Dimethylmatairesinol (-)-Dimethylmatairesinol Debenzylation->(-)-Dimethylmatairesinol

Caption: Asymmetric synthesis workflow for (-)-dimethylmatairesinol.

Protocol:

  • Synthesis of Lactone Intermediate (7a): The synthesis begins with the preparation of an enantio-enriched bicyclic lactone, followed by a palladium-catalyzed reductive ring-opening reaction under a hydrogen atmosphere and a highly stereoselective decarboxylation to yield the key lactone intermediate.[2]

  • Debenzylation to (-)-Matairesinol (7d): To a solution of the lactone intermediate (7a) in methanol, add a catalytic amount of Palladium on carbon (Pd-C). The reaction mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Methylation to (-)-Dimethylmatairesinol (7b): The resulting matairesinol (7d) is then dimethylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to afford (-)-dimethylmatairesinol.

  • Purification: The final product is purified by column chromatography on silica gel.

Step Reactants Reagents Solvent Yield Reference
DebenzylationLactone Intermediate (7a)Pd-C, H₂Methanol96% (for matairesinol)
MethylationMatairesinol (7d)Dimethyl sulfate, K₂CO₃AcetoneHigh
Racemic Synthesis of dl-Matairesinol Dimethyl Ether

This protocol follows the synthesis route starting from dehydrodiferulic acid.

Reaction Pathway:

G Ferulic Acid (I) Ferulic Acid (I) Dehydrodiferulic Acid (II) Dehydrodiferulic Acid (II) Ferulic Acid (I)->Dehydrodiferulic Acid (II) Oxidative Coupling (FeCl₃) Diacid (IV) Diacid (IV) Dehydrodiferulic Acid (II)->Diacid (IV) Hydrogenolysis (Pd-C) dl-Anhydride (V) dl-Anhydride (V) Diacid (IV)->dl-Anhydride (V) Acetic Anhydride dl-Matairesinol (IIIa) dl-Matairesinol (IIIa) dl-Anhydride (V)->dl-Matairesinol (IIIa) Reduction (LiAlH(OtBu)₃) dl-Matairesinol Dimethyl Ether (IIIb) dl-Matairesinol Dimethyl Ether (IIIb) dl-Matairesinol (IIIa)->dl-Matairesinol Dimethyl Ether (IIIb) Methylation (Me₂SO₄, KOH, DMSO)

References

Application Notes and Protocols for Dimethylmatairesinol in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethylmatairesinol in cancer cell culture studies. The information is curated from recent scientific literature to guide researchers in designing and executing experiments to evaluate the anti-cancer effects of this compound. While this compound is the focus, much of the available detailed research has been conducted on its precursor, Matairesinol. Therefore, the provided data and protocols are largely based on studies of Matairesinol and should be adapted and optimized for this compound as necessary.

Application Notes

This compound, a plant lignan, has emerged as a promising candidate in cancer research. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.

Mechanism of Action:

This compound is believed to exert its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: It can trigger both intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, disruption of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.

  • Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, are known to be affected by Matairesinol and are likely targets of this compound.[1][2]

  • Synergistic Effects: Research has indicated that Matairesinol can act synergistically with conventional chemotherapy drugs like 5-fluorouracil, potentially enhancing their therapeutic efficacy and allowing for lower, less toxic doses.[1]

Potential Applications in Cancer Research:

  • Screening for Anti-cancer Activity: Evaluating the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

  • Mechanistic Studies: Investigating the molecular mechanisms by which this compound induces cell death and inhibits cell growth.

  • Combination Therapy Studies: Assessing the synergistic or additive effects of this compound when used in combination with other anti-cancer agents.

  • Drug Development: Serving as a lead compound for the development of novel anti-cancer drugs.

Data Presentation

The following tables summarize the quantitative data from studies on Matairesinol, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Matairesinol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
PC-3 Prostate Cancer10 - 50Not SpecifiedCrystal Violet
HepG2 Hepatocellular Carcinoma10 - 50Not SpecifiedCrystal Violet
HTB-26 Breast Cancer10 - 50Not SpecifiedCrystal Violet
HCT116 Colorectal Cancer22.4Not SpecifiedCrystal Violet

Note: The data in this table is derived from studies on Matairesinol and its analogues.[3] IC50 values for this compound may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.[4]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the floating cells from the medium.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

    • Gate the populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described in Protocol 2.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 2.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

    • Collect data for at least 20,000 events per sample.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates or larger flasks

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described in previous protocols.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

    • For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Line seed Seed Cells in Multi-well Plates start->seed adhere Allow Adherence (24h) seed->adhere treat Treat with This compound (Various Concentrations) adhere->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (PI3K/Akt, MAPK) treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for studying this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR Bad Bad pAkt->Bad inhibits NFkB NF-κB pAkt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp9 Caspase-9 Bad->Casp9 Apoptosis Apoptosis Casp9->Apoptosis NFkB->Proliferation This compound This compound This compound->Akt inhibits

Caption: this compound's effect on the PI3K/Akt pathway.

MAPK_Pathway GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation This compound This compound This compound->ERK inhibits

Caption: this compound's effect on the MAPK/ERK pathway.

References

Application Notes and Protocols for Dimethylmatairesinol as a Potential Neuroprotective Agent in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies on the neuroprotective effects of dimethylmatairesinol are not available in the published scientific literature. The following application notes and protocols are based on in vivo and ex vivo studies of its precursor, matairesinol, and a structurally related lignan, secoisolariciresinol diglucoside (SDG). This information is intended to provide a foundational framework for researchers and drug development professionals to explore the potential neuroprotective applications of this compound.

Introduction

This compound, a derivative of the plant lignan matairesinol, is a compound of interest for its potential neuroprotective properties. Lignans, as a class of phytoestrogens, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, which are crucial in combating neurodegenerative processes. While direct in vivo evidence for this compound is pending, studies on matairesinol and secoisolariciresinol diglucoside (SDG) provide compelling indirect support for its investigation as a neuroprotective agent in various models of neurological disorders.

Potential Therapeutic Indications

Based on the research on related compounds, this compound could be investigated for its therapeutic potential in:

  • Neuroinflammation-associated brain injury: As demonstrated with matairesinol in a sepsis-induced brain injury model.[1][2]

  • Alzheimer's Disease: Drawing parallels from the observed effects of SDG in an Alzheimer's disease mouse model, where it attenuated neuroinflammation and cognitive impairment.[3]

  • Conditions with Blood-Brain Barrier dysfunction: Given SDG's protective effects on the blood-brain barrier in models of neuroinflammation.[4][5]

Summarized Quantitative Data from In Vivo Studies of Related Lignans

The following tables summarize key quantitative findings from in vivo studies on matairesinol and SDG, which may serve as a reference for designing experiments with this compound.

Table 1: Effects of Matairesinol on Sepsis-Mediated Brain Injury in Rats

ParameterModelTreatmentDosageOutcomeReference
Neuronal ApoptosisCecal Ligation and Perforation (CLP) induced sepsis in ratsMatairesinol10, 20, 40 mg/kgDose-dependent reduction in neuronal apoptosis.
Microglial ActivationCLP-induced sepsis in ratsMatairesinol10, 20, 40 mg/kgDose-dependent suppression of microglial activation (Iba-1 positive cells).
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)CLP-induced sepsis in ratsMatairesinol10, 20, 40 mg/kgDose-dependent decrease in brain tissue levels of pro-inflammatory cytokines.
Oxidative Stress Markers (MDA, SOD)CLP-induced sepsis in ratsMatairesinol10, 20, 40 mg/kgDose-dependent decrease in malondialdehyde (MDA) and increase in superoxide dismutase (SOD) activity.

Table 2: Effects of Secoisolariciresinol Diglucoside (SDG) on Alzheimer's Disease Mouse Model

ParameterModelTreatmentDosageOutcomeReference
Cognitive FunctionAPP/PS1 female miceSecoisolariciresinol diglucoside (SDG)Not specifiedSignificant improvements in spatial, recognition, and working memory.
Aβ DepositionAPP/PS1 female miceSDGNot specifiedReduced β-amyloid (Aβ) deposition in the hippocampus.
Neuroinflammatory Cytokines (TNF-α, IL-6, IL-10)APP/PS1 female miceSDGNot specifiedDecreased cortical levels of TNF-α, IL-6, and IL-10.
Neuronal Plasticity Markers (CREB, BDNF, PSD-95)APP/PS1 female miceSDGNot specifiedEnhanced expression of CREB, BDNF, and PSD-95.

Detailed Experimental Protocols

The following are detailed methodologies from key experiments on matairesinol and SDG that can be adapted for investigating this compound.

Protocol for Sepsis-Mediated Brain Injury Model (adapted from Matairesinol studies)

Objective: To induce neuroinflammation and brain injury in rats to evaluate the neuroprotective effects of a test compound.

Animal Model: Male Sprague-Dawley rats (200-250g).

Procedure:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Procedure (Cecal Ligation and Perforation - CLP):

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve to avoid intestinal obstruction.

    • Puncture the cecum twice with an 18-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of feces from the perforation sites.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Sham Control: Perform the same surgical procedure without cecal ligation and perforation.

  • Compound Administration:

    • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined time points post-CLP. Dosages can be extrapolated from the matairesinol study (e.g., 10, 20, 40 mg/kg).

  • Post-operative Care: Provide fluid resuscitation (e.g., subcutaneous injection of sterile saline) and appropriate analgesia.

  • Endpoint Analysis (e.g., 24-48 hours post-CLP):

    • Behavioral tests: Assess neurological function using a scoring system.

    • Tissue Collection: Perfuse animals with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analyses.

    • Histology: Perform H&E staining for general morphology, TUNEL staining for apoptosis, and immunohistochemistry for markers of microglial activation (Iba-1) and neuronal damage.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA and oxidative stress markers (e.g., MDA, SOD) using commercially available kits.

Protocol for Alzheimer's Disease Mouse Model (adapted from SDG studies)

Objective: To evaluate the effect of a test compound on cognitive deficits and Alzheimer's-like pathology in a transgenic mouse model.

Animal Model: Female APP/PS1 transgenic mice.

Procedure:

  • Compound Administration:

    • Begin administration of the test compound (e.g., this compound) or vehicle control at a specified age (e.g., 3 months).

    • The route of administration could be oral gavage or incorporation into the diet for chronic treatment.

  • Behavioral Testing (perform after a specified duration of treatment, e.g., 3-6 months):

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

    • Y-maze: To measure short-term working memory.

  • Endpoint Analysis:

    • Tissue Collection: Following the final behavioral test, euthanize the mice and collect brain tissue.

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuronal plasticity (e.g., BDNF, PSD-95).

    • Biochemical Analysis: Measure levels of neuroinflammatory cytokines (TNF-α, IL-6, IL-10) in brain homogenates by ELISA or multiplex assay.

    • Western Blot: Analyze the expression levels of proteins in key signaling pathways (e.g., CREB, BDNF).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the neuroprotective effects of related lignans and a general workflow for screening neuroprotective compounds.

Signaling Pathways

G cluster_matairesinol Proposed Neuroprotective Pathways of Matairesinol cluster_sdg Proposed Neuroprotective Pathways of SDG Matairesinol Matairesinol AMPK AMPK Activation Matairesinol->AMPK MAPK_NFkB MAPK & NF-κB Pathways AMPK->MAPK_NFkB Inhibition Inflammation Neuroinflammation (↓ TNF-α, IL-1β, IL-6) MAPK_NFkB->Inflammation Suppression Oxidative_Stress Oxidative Stress (↓ MDA, ↑ SOD) MAPK_NFkB->Oxidative_Stress Reduction Neuroprotection_Mat Neuroprotection Inflammation->Neuroprotection_Mat Oxidative_Stress->Neuroprotection_Mat SDG Secoisolariciresinol Diglucoside (SDG) Gut_Microbiota Gut Microbiota Metabolism SDG->Gut_Microbiota Enterolignans Enterolignans (END, ENL) Gut_Microbiota->Enterolignans GPER GPER Activation Enterolignans->GPER CREB_BDNF CREB/BDNF Pathway GPER->CREB_BDNF Neuroinflammation_SDG Neuroinflammation (↓ TNF-α, IL-6) GPER->Neuroinflammation_SDG Inhibition Cognitive_Improvement Cognitive Improvement CREB_BDNF->Cognitive_Improvement Abeta ↓ Aβ Deposition Neuroinflammation_SDG->Abeta Abeta->Cognitive_Improvement

Caption: Proposed signaling pathways for the neuroprotective effects of Matairesinol and SDG.

Experimental Workflow

G cluster_workflow General In Vivo Workflow for Screening Neuroprotective Compounds Model 1. Select In Vivo Model (e.g., CLP, APP/PS1, MCAO) Treatment 2. Compound Administration (Route, Dose, Duration) Model->Treatment Behavior 3. Behavioral Assessment (Cognitive, Motor functions) Treatment->Behavior Tissue 4. Tissue Collection and Processing Behavior->Tissue Analysis 5. Histological & Biochemical Analysis Tissue->Analysis Data 6. Data Interpretation & Conclusion Analysis->Data

Caption: A generalized experimental workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

While direct in vivo studies on this compound are lacking, the existing evidence for its precursor matairesinol and the related lignan SDG strongly suggests its potential as a neuroprotective agent. Future research should focus on:

  • Direct in vivo evaluation of this compound in established models of neurodegeneration such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia.

  • Pharmacokinetic and pharmacodynamic studies to determine the bioavailability, blood-brain barrier permeability, and optimal dosing of this compound.

  • Head-to-head comparison with its precursor, matairesinol, to understand if methylation enhances its neuroprotective efficacy.

  • Elucidation of the precise molecular mechanisms of action, building upon the pathways identified for related lignans.

These application notes and protocols provide a starting point for the scientific community to systematically investigate the neuroprotective potential of this compound, with the ultimate goal of developing novel therapeutics for debilitating neurological disorders.

References

Application Notes and Protocols for Pharmacokinetic Studies of Dimethylmatairesinol in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a derivative of the plant lignan matairesinol, is a subject of growing interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in rodent models.

Data Presentation

As no quantitative pharmacokinetic data (Cmax, Tmax, AUC, etc.) for this compound has been identified in the reviewed literature, a data summary table cannot be provided at this time. The following table is a template that can be used to summarize empirical data once obtained.

Table 1: Template for Summarizing Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)F (%)
Rat Oral
Intravenous
Mouse Oral
Intravenous

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Inferred Metabolic Profile of Matairesinol

Studies on the parent compound, matairesinol, in rats indicate that it undergoes significant metabolism, which likely influences the pharmacokinetic profile of its dimethylated form. Key metabolic pathways for matairesinol in rodents include:

  • Gut Microbiota Metabolism: A primary metabolic route for matairesinol following oral administration is its conversion by intestinal microflora into the mammalian lignans, enterodiol and enterolactone. This conversion is highly efficient and significantly limits the intestinal absorption of mataresinol itself[1].

  • Hepatic Metabolism: Matairesinol that is absorbed can undergo Phase I and Phase II metabolism in the liver. In rat liver microsomes, matairesinol is a substrate for cytochrome P450-mediated metabolism, leading to various oxidative metabolites. The observed metabolic reactions include aliphatic and aromatic hydroxylation, as well as oxidative demethylation[1].

It is hypothesized that this compound may also be subject to demethylation by gut microbiota and hepatic enzymes.

Metabolism cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation / Liver This compound This compound Matairesinol Matairesinol This compound->Matairesinol Demethylation Absorbed_DMM Absorbed This compound This compound->Absorbed_DMM Absorption Enterodiol Enterodiol Matairesinol->Enterodiol Microbial Conversion Absorbed_Matairesinol Absorbed Matairesinol Matairesinol->Absorbed_Matairesinol Absorption Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Oxidative_Metabolites Oxidative Metabolites Absorbed_DMM->Oxidative_Metabolites CYP450 Metabolism Absorbed_Matairesinol->Oxidative_Metabolites CYP450 Metabolism Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Oxidative_Metabolites->Conjugated_Metabolites Phase II Conjugation

Hypothesized metabolic pathway of this compound.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of this compound in rats. These should be adapted based on the specific research question, analytical method sensitivity, and ethical guidelines.

Animal Model
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Sex: Both male and female rats should be used to investigate potential sex-dependent differences in pharmacokinetics.

  • Age/Weight: Young adult rats (8-10 weeks old, 200-250 g) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimation: Allow at least one week for acclimatization before the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

Dosing and Administration
  • Formulation: this compound should be dissolved or suspended in a suitable vehicle. Common vehicles include saline, polyethylene glycol 400 (PEG400), or a mixture of DMSO and saline. The stability and solubility of this compound in the chosen vehicle should be confirmed.

  • Routes of Administration:

    • Oral (PO): Administer the formulation via oral gavage.

    • Intravenous (IV): Administer a sterile, filtered solution via the tail vein to determine absolute bioavailability.

  • Dose Selection: The dose will depend on the anticipated potency and any prior toxicity data. A preliminary dose-ranging study is recommended.

Sample Collection
  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular vein or carotid artery.

    • Use appropriate anticoagulant tubes (e.g., containing EDTA or heparin).

    • Centrifuge the blood samples to separate plasma.

  • Urine and Feces Collection:

    • House animals in metabolic cages for the collection of urine and feces to assess excretion pathways.

    • Collect samples at intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is required for the quantification of this compound and its potential metabolites in biological matrices.

  • Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile or methanol is a common and effective method.

    • Urine: Dilution with the mobile phase may be sufficient.

    • Feces: Homogenization followed by liquid-liquid or solid-phase extraction.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®, R, or similar programs to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters to Calculate: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, CL, Vd, and F (for oral administration).

Workflow Animal_Model Animal Model Selection (Rats, Mice) Dosing Dosing (Oral, IV) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Extraction) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting

References

Application Notes and Protocols for Determining Dimethylmatairesinol Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a series of in vitro assays for characterizing the bioactivity of Dimethylmatairesinol. The protocols detailed below cover key areas of pharmacological interest, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

Anticancer Bioactivity

This compound has demonstrated notable anticancer properties across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

Cell Viability and Proliferation Assays

Application Note: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture. This assay is crucial for determining the cytotoxic effects of this compound and calculating its IC50 (half-maximal inhibitory concentration) value.

Quantitative Data Summary: Anticancer Activity of this compound and Related Lignans

CompoundCell LineAssayIC50 ValueIncubation TimeReference
MatairesinolPC-3 (Prostate Cancer)MTTNot specified24, 48, 72h[1]
MatairesinolLNCaP (Prostate Cancer)MTTNot specifiedNot specified[1]
MatairesinolPancreatic Cancer CellsNot specifiedNot specifiedNot specified[1]
MatairesinolLeukemia CellsNot specifiedNot specifiedNot specified[1]
MatairesinolBreast Cancer CellsNot specifiedNot specifiedNot specified[1]
Compound 1 (related)HCT116 (Colorectal)Crystal Violet22.4 µMNot specified
Compound 2 (related)HCT116 (Colorectal)Crystal Violet0.34 µMNot specified
Compound 1 (related)HTB-26 (Breast Cancer)Crystal Violet10-50 µMNot specified
Compound 2 (related)HTB-26 (Breast Cancer)Crystal Violet10-50 µMNot specified
Compound 1 (related)PC-3 (Prostate Cancer)Crystal Violet10-50 µMNot specified
Compound 2 (related)PC-3 (Prostate Cancer)Crystal Violet10-50 µMNot specified
Compound 1 (related)HepG2 (Hepatocellular)Crystal Violet10-50 µMNot specified
Compound 2 (related)HepG2 (Hepatocellular)Crystal Violet10-50 µMNot specified

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP, PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 0 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

MTS_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC50 G->H

MTS Assay Experimental Workflow
Apoptosis Assays

Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound at various concentrations (e.g., 20, 40, 80 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis_Detection_Pathway cluster_0 Early Apoptosis cluster_1 Late Apoptosis / Necrosis cluster_2 Viable Cells Annexin V Positive Annexin V Positive PI Negative PI Negative PI Positive PI Positive Annexin V Negative Annexin V Negative This compound This compound PS Translocation PS Translocation This compound->PS Translocation Annexin V Binding Annexin V Binding PS Translocation->Annexin V Binding Ca2+ dependent Annexin V Binding->Annexin V Positive Membrane Damage Membrane Damage PI Influx PI Influx Membrane Damage->PI Influx PI Influx->PI Positive

Principle of Annexin V/PI Apoptosis Assay
Cell Migration Assay (Wound Healing)

Application Note: The wound healing assay is a straightforward and widely used method to study cell migration in vitro. It is particularly useful for investigating the effect of compounds on cancer cell migration, a critical process in tumor metastasis. A "wound" or scratch is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Wound_Healing_Workflow A Create confluent cell monolayer B Scratch the monolayer A->B C Treat with this compound B->C D Image at 0h C->D E Incubate C->E F Image at subsequent time points E->F G Analyze wound closure F->G

Wound Healing Assay Workflow

Anti-inflammatory Bioactivity

This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Measurement of Nitric Oxide (NO) Production

Application Note: Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon activation with stimuli like lipopolysaccharide (LPS). Overproduction of NO is associated with various inflammatory diseases. The Griess assay is a simple colorimetric method to measure nitrite (a stable metabolite of NO) in cell culture supernatants.

Quantitative Data Summary: Anti-inflammatory Effects

CompoundCell LineAssayEffectConcentrationReference
MatairesinolRAW 264.7NO ProductionInhibitionNot specified
MatairesinolMicrogliaELISAReduced TNF-α, IL-1β, IL-65-20 µg/mL

Experimental Protocol: Griess Assay for NO Production

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines

Application Note: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Experimental Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Culture RAW 264.7 cells or other relevant cell types and treat with this compound and/or an inflammatory stimulus (e.g., LPS) as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Antioxidant Bioactivity

This compound possesses antioxidant properties, which can be evaluated using various in vitro assays that measure its radical scavenging and reducing power capabilities.

DPPH Radical Scavenging Assay

Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50/EC50 ValueReference
Related LignanDPPH20.67±2.48 µg/mL
Related LignanFRAP18.66±3.35 µg/mL

Experimental Protocol: DPPH Assay

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 100 µL of the this compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol: FRAP Assay

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Sample Reaction: Add 10 µL of the this compound sample to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Quantification: Use a standard curve prepared with a known antioxidant (e.g., Trolox) to determine the FRAP value of the sample.

Neuroprotective Bioactivity

This compound has shown potential neuroprotective effects, which can be investigated in vitro using neuronal cell lines and models of neurotoxicity.

Neuroprotective Effect Against Oxidative Stress

Application Note: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death, which can be triggered by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). Cell viability is then measured using the MTT or MTS assay.

Experimental Protocol: Neuroprotection Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for 24 hours.

  • Cell Viability Assessment: Perform an MTS or MTT assay as described previously to determine the percentage of cell viability.

Signaling Pathway Analysis

Application Note: To elucidate the molecular mechanisms underlying the bioactivities of this compound, it is essential to investigate its effects on key intracellular signaling pathways. Western blotting is a powerful technique to detect and quantify the expression and phosphorylation status of specific proteins within these pathways.

Key Signaling Pathways:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation and is often dysregulated in cancer.

  • Nrf2/HO-1 Pathway: This pathway is a key regulator of the cellular antioxidant response.

Experimental Protocol: Western Blotting

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-p65, total p65, p-Akt, total Akt, Nrf2, HO-1, Bcl-2, Bax) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling_Pathways cluster_0 Pro-inflammatory Stimuli (LPS) cluster_1 Growth Factors cluster_2 Oxidative Stress LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway GF GF PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway GF->PI3K/Akt/mTOR Pathway MAPK Pathway MAPK Pathway GF->MAPK Pathway ROS ROS Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway ROS->Nrf2/HO-1 Pathway This compound This compound This compound->NF-κB Pathway Inhibits This compound->PI3K/Akt/mTOR Pathway Inhibits This compound->MAPK Pathway Modulates This compound->Nrf2/HO-1 Pathway Activates Inflammation\n(TNF-α, IL-1β, IL-6, NO) Inflammation (TNF-α, IL-1β, IL-6, NO) NF-κB Pathway->Inflammation\n(TNF-α, IL-1β, IL-6, NO) Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt/mTOR Pathway->Cell Survival & Proliferation Cell Proliferation & Apoptosis Cell Proliferation & Apoptosis MAPK Pathway->Cell Proliferation & Apoptosis Antioxidant Response Antioxidant Response Nrf2/HO-1 Pathway->Antioxidant Response

This compound's Modulation of Key Signaling Pathways

References

Application Notes and Protocols for Dimethylmatairesinol in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on existing research on Dimethylmatairesinol (DMM) in other cancer types. As of the date of this document, there is no publicly available research specifically on the application of this compound in pancreatic cancer. The information provided here is intended to serve as a potential starting point for researchers and scientists interested in exploring the therapeutic potential of DMM in pancreatic cancer. The experimental protocols are generalized and should be optimized for specific pancreatic cancer cell lines and experimental conditions.

Introduction

This compound (DMM) is a naturally occurring lignan found in various plants, including Anthriscus sylvestris[1]. Lignans are a class of phytoestrogens that have garnered interest for their potential health benefits, including anti-cancer properties[2][]. While research on DMM is still emerging, studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast, colon, and lung cancer[]. Furthermore, related compounds and plant extracts containing DMM have been shown to modulate key signaling pathways implicated in cancer progression, such as STAT3 and PI3K/Akt signaling[1]. Given that these pathways are also frequently dysregulated in pancreatic cancer, DMM presents itself as a compound of interest for investigation in this particularly aggressive malignancy.

These application notes provide a summary of the known anti-cancer activities of DMM and suggest potential avenues for its investigation in pancreatic cancer research.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-cancer effects of this compound and related extracts or derivatives from studies on other cancer types. This data can serve as a reference for designing initial dose-response experiments in pancreatic cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
MCF-7Breast CancerNot SpecifiedCytotoxicitySignificant
HT-29Colon CancerNot SpecifiedCytotoxicitySignificant
A549Lung CancerNot SpecifiedCytotoxicitySignificant

Table 2: Effect of Anthriscus sylvestris Extract (containing this compound) on STAT3 Signaling in HT29 Colon Cancer Cells

TreatmentConcentrationEffect on STAT3 Protein ExpressionEffect on STAT3 DNA-Binding ActivityReference
A. sylvestris P.E.80 µg/mlReduced to 21.37% of control21.37% inhibition

Potential Signaling Pathways in Pancreatic Cancer

Based on research in other cancers, DMM may exert its anti-tumor effects by modulating the following signaling pathways, which are also critical in pancreatic cancer pathogenesis.

1. STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including pancreatic cancer, where it promotes cell proliferation, survival, and invasion. Research on Anthriscus sylvestris extract, which contains DMM, has shown inhibition of STAT3 phosphorylation and DNA-binding activity in colon cancer cells.

STAT3_Pathway DMM This compound pSTAT3 p-STAT3 DMM->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Dimer Dimerization pSTAT3->Dimer Nucleus Nucleus Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Dimer->Nucleus Translocation

Hypothesized Inhibition of STAT3 Pathway by DMM.

2. PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of pancreatic cancer. A derivative of DMM has been shown to inhibit the PI3K/Akt pathway in prostate cancer cells, leading to increased apoptosis.

PI3K_Akt_Pathway DMM_deriv 8-alkyl-DMM (DMM Derivative) pAkt p-Akt DMM_deriv->pAkt Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Inhibition

Potential Inhibition of PI3K/Akt Pathway by DMM Derivatives.

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the effects of DMM on pancreatic cancer cells.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DMM on pancreatic cancer cell lines.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)

    • This compound (DMM)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of DMM in complete growth medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of DMM. Include a vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of DMM on the expression and phosphorylation of proteins in the STAT3 and PI3K/Akt pathways.

  • Materials:

    • Pancreatic cancer cells

    • DMM

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of DMM for the desired time.

    • Lyse the cells and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., GAPDH).

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying DMM-induced apoptosis in pancreatic cancer cells.

  • Materials:

    • Pancreatic cancer cells

    • DMM

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with DMM as described for the Western blot analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of DMM in pancreatic cancer research.

Experimental_Workflow Start Hypothesis: DMM has anti-pancreatic cancer activity Cell_Culture Select & Culture Pancreatic Cancer Cell Lines Start->Cell_Culture MTT Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT Mechanism Investigate Mechanism of Action MTT->Mechanism Western Western Blot (STAT3, Akt pathways) Mechanism->Western Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis In_Vivo In Vivo Studies (Xenograft Model) Western->In_Vivo Apoptosis->In_Vivo Conclusion Conclusion: Evaluate Therapeutic Potential of DMM In_Vivo->Conclusion

Workflow for DMM in Pancreatic Cancer Research.

Conclusion

While direct evidence is currently lacking, the existing data on this compound's activity in other cancers suggests it is a promising candidate for investigation in pancreatic cancer. Its potential to modulate key oncogenic signaling pathways like STAT3 and PI3K/Akt warrants further exploration. The protocols and workflows provided here offer a foundational framework for researchers to begin to elucidate the potential therapeutic role of DMM in this challenging disease. Future in vitro and in vivo studies are essential to validate these hypotheses and to determine the clinical relevance of DMM in the context of pancreatic cancer.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Dimethylmatairesinol (DMM) and its related compound, Matairesinol (Mat). The following sections detail the molecular mechanisms, present key quantitative data, and offer detailed protocols for replicating and expanding upon existing research.

Introduction

This compound (DMM) is a plant lignan that has garnered significant interest for its potential therapeutic effects, including its potent anti-inflammatory activities. Research suggests that DMM and its analogs can modulate key signaling pathways involved in the inflammatory response, making it a promising candidate for the development of novel anti-inflammatory drugs. These notes are intended to guide researchers in studying the anti-inflammatory effects of DMM.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. DMM has been shown to inhibit this pathway through the following mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. DMM prevents this by inhibiting the phosphorylation of IκBα.

  • Reduced Nuclear Translocation of p65: By stabilizing IκBα, DMM effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.[1][2]

  • Decreased Transcriptional Activity: The overall effect is a significant reduction in the transcriptional activity of NF-κB, leading to decreased production of pro-inflammatory cytokines and enzymes.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. DMM has been demonstrated to suppress the activation of key components of this pathway.[4][5]

  • Reduced Phosphorylation of JNK and p38: DMM treatment has been shown to dampen the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, two critical kinases in the MAPK cascade that are activated by inflammatory stimuli like lipopolysaccharide (LPS). This inhibition contributes to the overall anti-inflammatory effect by reducing the downstream activation of transcription factors involved in inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of Matairesinol (a close analog of DMM) on various inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Effects of Matairesinol on LPS-stimulated Microglia
Inflammatory MarkerConcentration of Matairesinol% Inhibition / EffectReference
TNF-α5, 10, 20 µg/mLConcentration-dependent decrease
IL-1β5, 10, 20 µg/mLConcentration-dependent decrease
IL-65, 10, 20 µg/mLConcentration-dependent decrease
Nitric Oxide (NO)6.25, 12.5, 25 µMConcentration-dependent reduction
iNOS Expression6.25, 12.5, 25 µMConcentration-dependent reduction
COX-2 Expression6.25, 12.5, 25 µMConcentration-dependent reduction
Phospho-p38 MAPKNot specifiedDecreased phosphorylation
Phospho-JNKNot specifiedDecreased phosphorylation
Phospho-NF-κB p65Not specifiedDecreased phosphorylation
Table 2: In Vivo Effects of Matairesinol in a Rat Sepsis Model
Inflammatory MarkerDosage of Matairesinol% Inhibition / EffectReference
Serum TNF-α>5 mg/kgSignificant reduction
Serum IL-1β>5 mg/kgSignificant reduction
Serum IL-6>5 mg/kgSignificant reduction
Brain Tissue TNF-αNot specifiedHampered expression
Brain Tissue IL-1βNot specifiedHampered expression
Brain Tissue IL-6Not specifiedHampered expression

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Lipopolysaccharide (LPS) Stimulation of Macrophages

Objective: To assess the effect of DMM on the production of pro-inflammatory mediators in cultured macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (DMM)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western Blotting (primary and secondary antibodies for p-p65, p-JNK, p-p38, and loading controls)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western Blotting) and allow them to adhere overnight.

  • DMM Pre-treatment: Pre-treat the cells with various concentrations of DMM (e.g., 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, 15-60 minutes for signaling protein phosphorylation).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring NO and cytokine levels.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with appropriate lysis buffer for Western Blot analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

    • Western Blotting: Analyze the phosphorylation status of NF-κB p65, JNK, and p38 in the cell lysates by Western Blotting.

Protocol 2: In Vivo Cecal Ligation and Perforation (CLP) Sepsis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of DMM in a clinically relevant model of sepsis.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound (DMM)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Suture materials

  • Saline solution

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • DMM Administration: Administer DMM (e.g., 5, 10, 20 mg/kg, intraperitoneally or orally) or vehicle to the respective animal groups prior to the CLP surgery.

  • Anesthesia: Anesthetize the animals using an appropriate anesthetic regimen.

  • CLP Surgery:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce sepsis.

    • Return the cecum to the abdominal cavity and close the incision.

  • Sham Control: In the sham group, perform the laparotomy and expose the cecum without ligation and perforation.

  • Post-operative Care: Provide post-operative care, including fluid resuscitation and analgesia as per institutional guidelines.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-CLP), collect blood samples via cardiac puncture and harvest tissues (e.g., brain, lung, liver) for analysis.

  • Analysis:

    • Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.

    • Tissue Homogenate Analysis: Prepare tissue homogenates to measure inflammatory markers and for histological examination.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

G This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) in Nucleus NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Transcription DMM This compound DMM->IKK Inhibits

Caption: DMM inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and degradation of IκBα.

G This compound's Modulation of the MAPK Signaling Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response DMM This compound DMM->p38 Inhibits Phosphorylation DMM->JNK Inhibits Phosphorylation

Caption: DMM suppresses the MAPK pathway by inhibiting the phosphorylation of p38 and JNK.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Seed RAW 264.7 Cells Pretreat Pre-treat with DMM Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells NO_Assay Nitric Oxide Assay Collect_Supernatant->NO_Assay ELISA Cytokine ELISA Collect_Supernatant->ELISA Western_Blot Western Blot Lyse_Cells->Western_Blot End Data Analysis NO_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for assessing the in vitro anti-inflammatory effects of DMM on macrophages.

References

Troubleshooting & Optimization

Technical Support Center: Dimethylmatairesinol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylmatairesinol (DMG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (DMG) is a lignan, a class of polyphenolic compounds found in plants. It is a derivative of matairesinol. Like many hydrophobic molecules, DMG has very low predicted aqueous solubility, which poses a significant challenge for its use in in vitro experiments that are typically conducted in aqueous-based cell culture media.[1] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for preclinical and in vitro studies. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1]

  • Chemical Modifications:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly increase solubility.

    • Co-solvents: Using a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the solution.[2]

    • Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can enhance its solubility and delivery to cells.[1]

Troubleshooting Guide

Problem: this compound precipitates out of solution when added to my cell culture medium.

This is a common issue when diluting a stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, into an aqueous medium.

Possible Causes and Solutions:

Possible Cause Solution
High Final Concentration The final concentration of DMG in the media may exceed its solubility limit. Perform a dose-response experiment starting with a lower final concentration.
Improper Dilution Technique Adding a concentrated DMSO stock directly to the aqueous media can cause rapid precipitation due to a sudden change in solvent polarity. Employ a serial dilution method. First, dilute the high-concentration stock solution in DMSO to an intermediate concentration. Then, add this intermediate stock to the cell culture medium with gentle vortexing or swirling.[3]
Localized High Concentration Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to precipitation. Add the DMG stock solution drop-wise to the final volume of pre-warmed media while gently swirling.
Low Temperature of Media Adding the stock solution to cold media can cause thermal shock and induce precipitation. Always use pre-warmed (37°C) cell culture medium.
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate. Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.
Interaction with Media Components DMG may interact with components in the serum or media, leading to precipitation over time. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) can also help to increase the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Note: Based on the solubility of the similar lignan matairesinol, a concentration of up to 30 mg/mL in DMSO should be achievable.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) and brief sonication can be used to aid dissolution.

  • Visually inspect the solution against a light source to ensure no undissolved particles are present.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for in vitro assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions: a. Prepare an intermediate dilution of the stock solution in 100% DMSO if a very low final concentration is required. b. Add the this compound stock solution (or the intermediate dilution) to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Crucially, add the DMSO stock to the medium, not the other way around. c. To prepare a range of concentrations, perform serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (ideally ≤ 0.1%).

  • Use the prepared working solutions immediately for your in vitro assay.

Quantitative Data Summary

Compound Solvent Solubility Source
MatairesinolDMSO30 mg/mL
MatairesinolEthanol1 - 2 mg/mL
MatairesinolDMF30 mg/mL
MatairesinolDMSO:PBS (pH 7.2) (1:4)0.25 mg/mL

Signaling Pathway and Experimental Workflow Diagrams

This compound's biological activity is likely mediated through various signaling pathways. The related lignan, matairesinol, has been shown to affect the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes DMG This compound (DMG) DMG->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target of this compound (DMG).

experimental_workflow start Start: Weigh DMG dissolve Dissolve in Anhydrous DMSO (e.g., 10-50 mM stock) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store prepare_media Pre-warm Cell Culture Media to 37°C store->prepare_media dilute Serially Dilute Stock into Media (Vortexing) prepare_media->dilute check_dmso Ensure Final DMSO Concentration is <0.5% dilute->check_dmso assay Perform In Vitro Assay check_dmso->assay

Caption: Experimental workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Dimethylmatairesinol (DMM) Extraction from Sesame

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Dimethylmatairesinol (DMM) and other valuable lignans from Sesamum indicum. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMM) and why is it extracted from sesame? A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Lignans from sesame, including related compounds like matairesinol (Mat), sesamin, and sesamolin, are of significant interest due to their potential health benefits and biological activities, such as antioxidant and anti-inflammatory properties.[1][2] DMM, as a derivative of matairesinol, is studied for its potential role in drug development and as a nutraceutical.

Q2: What are the most common methods for extracting lignans from sesame? A2: Several methods are employed for lignan extraction, ranging from conventional to modern techniques. These include:

  • Solvent Extraction: A common method using solvents like methanol or ethanol.[3][4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency, often resulting in higher yields in shorter times.[5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the solvent. This is considered a "green" technology as it avoids organic solvents.

Q3: Which solvent is best for DMM extraction? A3: The choice of solvent depends on the target lignan's polarity. Lignans have low to medium polarity. Methanol and ethanol are frequently used. For instance, 80% ethanol is suitable for both aglycones and glycosylated lignans. An optimized ultrasound-assisted extraction method found a 75% methanol solution to be optimal for a range of antioxidants in sesame. The polarity of the solvent directly impacts its ability to dissolve the target compounds.

Q4: Should the sesame seeds be pre-treated before extraction? A4: Yes, pre-treatment can significantly impact extraction yield. Common pre-treatments include:

  • Grinding/Powdering: Increasing the surface area of the seeds allows for better solvent penetration.

  • Defatting: Removing the high oil content (45-55%) with a non-polar solvent like n-hexane can improve the extraction efficiency of less oil-soluble lignans. However, some lignans may be lost in the hexane fraction if not carefully performed.

  • Roasting: This process can convert sesamolin into the antioxidant sesamol, which may be desirable depending on the research goals.

  • Acid-Soaking and Microwave-Heating: Recent studies show that combining acid-soaking (e.g., with HCl or citric acid) and microwave-heating can significantly increase the content of functional compounds like lignans in the final oil extract.

Troubleshooting Guide

Q1: My DMM/lignan yield is consistently low. What are the likely causes and solutions? A1: Low yield can stem from several factors. Refer to the table below for common issues and recommended solutions.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Cell Wall Disruption Ensure seeds are finely ground to a consistent particle size. Inefficient grinding limits solvent access to the intracellular lignans.
Suboptimal Solvent Choice The polarity of your solvent may not be ideal. Consider using a methanol or ethanol solution; studies have shown 70-80% aqueous solutions are effective for a range of lignans.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For solvent extraction, performing multiple sequential extractions (e.g., 5 times with methanol) can improve recovery. For UAE, an extraction time of around 65 minutes has been found to be optimal.
High Oil Content Interference Defat the sesame powder with n-hexane prior to the primary extraction. This removes lipids that can hinder the solvent's access to the lignans.
Degradation of Target Compounds If using thermal methods like MAE or heating during solvent extraction, the temperature might be too high, leading to the degradation of thermolabile compounds. Optimize the temperature; for UAE, 50°C has been identified as an effective temperature.
Incorrect Solid-to-Liquid Ratio A low solvent volume may result in a saturated solution, preventing further extraction. An optimal liquid-to-material ratio for UAE has been reported as 20:1 (mL/g).

Q2: My extract contains a high level of impurities. How can I improve its purity? A2: Purity can be enhanced through several purification steps.

  • Low-Temperature Crystallization: After extraction with a solvent like methanol, the concentrate can be stored at a low temperature (e.g., 4°C) to crystallize the lignans, which can then be separated. This method has been shown to yield lignans with up to 94.4% purity.

  • Chromatographic Techniques: For higher purity, techniques like column chromatography or centrifugal partition chromatography (CPC) can be employed to separate DMM from other compounds.

  • Solid-Phase Extraction (SPE): SPE is an effective method for sample cleanup and purification, offering high recovery and reducing interfering substances before final analysis.

Q3: How do I quantify the amount of DMM in my extract? A3: The standard method for quantifying lignans, including DMM and its precursors, is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS/MS) detector. An LC-MS/MS method provides high sensitivity and specificity for accurate quantification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to help you compare different extraction parameters and their outcomes.

Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Sesame Antioxidants Data sourced from studies on a mix of sesame antioxidants, providing a strong baseline for lignan extraction.

ParameterTested RangeOptimal ConditionReference
Methanol Concentration 10% - 90%75.0%
Liquid-to-Material Ratio -20:1 (mL/g)
Extraction Temperature 20°C - 85°C50°C
Extraction Power -410.0 W
Extraction Time -65 min

Table 2: Comparison of Lignan/Sesamol Yields by Different Extraction Technologies

Extraction MethodKey ParametersCompound(s)YieldReference
Methanol Solvent Extraction 70°C, 100 min, 1:1 oil:solvent ratioTotal Lignans9.32% of concentrate
Microwave-Assisted (MAE) 800 W, 7 min, 2:25 (w/v) sample:solvent ratioSesamol374.81 mg/kg oil
Supercritical CO2 (SFE) 4 kpsi, 50°C, 10 mol% ethanol co-solventSesamin0.58 - 1.16 mg/g extract
Supercritical CO2 (SFE) 4 kpsi, 50°C, 10 mol% ethanol co-solventSesamol0.38 - 0.81 mg/g extract
Ultrasound-Assisted (UAE) 410 W, 65 min, 50°C, 75% MethanolTotal Antioxidants21.74 µg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans from Sesame Seeds This protocol is based on optimized parameters for extracting antioxidants from sesame and is highly applicable for DMM.

  • Sample Preparation:

    • Grind sesame seeds into a fine, homogenous powder.

    • Optional Defatting Step: To remove oil, mix the powder with n-hexane (e.g., 1:5 w/v ratio), stir for 1-2 hours, and then filter. Allow the defatted powder to air-dry completely to remove residual hexane.

  • Extraction:

    • Weigh 1 g of the powdered sesame sample and place it into an extraction vessel.

    • Add 20 mL of 75% aqueous methanol solution (a 20:1 liquid-to-material ratio).

    • Place the vessel in an ultrasonic water bath.

    • Set the extraction parameters:

      • Temperature: 50°C

      • Ultrasonic Power: 410 W

      • Time: 65 minutes

  • Sample Recovery:

    • After extraction, centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22-μm filter before analysis to remove any fine particulates.

  • Analysis:

    • Inject the filtered extract into an HPLC or LC-MS/MS system for quantification of DMM.

Protocol 2: Quantification of Lignans using HPLC-UV This is a general protocol for the analysis of lignans based on established methods.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Methanol/Water (70:30 v/v). A gradient elution may be required for complex extracts.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Column Temperature: 40°C.

  • Quantification:

    • Prepare a series of standard solutions of your target lignan (e.g., Matairesinol as a proxy if DMM standard is unavailable) at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the extracted sample and determine the peak area for the target lignan.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Visualizations: Workflows and Logic Diagrams

Lignan_Extraction_Workflow start Start: Select Sesame Seeds pretreatment Step 1: Pre-treatment (Grinding, Defatting, Roasting) start->pretreatment extraction Step 2: Lignan Extraction (Select Method: UAE, MAE, SFE, etc.) pretreatment->extraction separation Step 3: Separation (Centrifugation & Filtration) extraction->separation purification Step 4: Purification (Optional) (Crystallization, Chromatography) separation->purification analysis Step 5: Analysis (HPLC, LC-MS/MS) separation->analysis Direct to Analysis purification->analysis For High Purity end End: Quantified DMM/Lignan Extract analysis->end

Caption: General workflow for this compound (DMM) extraction and analysis.

Troubleshooting_Low_Yield problem Problem: Low DMM/Lignan Yield check_grind Is seed powder fine & uniform? problem->check_grind regrind Action: Improve Grinding Protocol check_grind->regrind No check_solvent Is solvent optimal? (e.g., 70-80% Methanol/Ethanol) check_grind->check_solvent Yes regrind->check_solvent change_solvent Action: Test Different Solvents/Concentrations check_solvent->change_solvent No check_params Are extraction parameters optimized? (Time, Temp, Ratio) check_solvent->check_params Yes change_solvent->check_params optimize_params Action: Adjust Parameters based on literature (e.g., UAE: 65min, 50°C, 20:1) check_params->optimize_params No check_defat Was sample defatted? check_params->check_defat Yes optimize_params->check_defat add_defat Action: Add pre-extraction defatting step with n-hexane check_defat->add_defat No solution Solution: Yield Improved check_defat->solution Yes add_defat->solution

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

Stability issues and degradation of Dimethylmatairesinol in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dimethylmatairesinol (DMM) in solution. This resource is intended to assist researchers in designing and executing experiments, interpreting results, and troubleshooting common issues encountered during the handling and formulation of DMM.

Frequently Asked Questions (FAQs)

1. What are the primary factors that can cause the degradation of this compound (DMM) in solution?

This compound (DMM), a dibenzylbutyrolactone lignan, is susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes of degradation in solution include:

  • Hydrolysis: The lactone ring in the DMM structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the ring and the formation of inactive degradants.

  • Oxidation: As a phenolic compound, DMM is prone to oxidation. This can be initiated by exposure to air (oxygen), light, or the presence of trace metals in the solution. Oxidation can lead to the formation of quinone-type structures and other degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of DMM. It is crucial to protect DMM solutions from light to minimize this effect.

2. What are the recommended storage conditions for DMM solutions to ensure stability?

To minimize degradation, DMM solutions should be stored under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the rate of chemical reactions, including hydrolysis and oxidation. For long-term storage, freezing (-20 °C or lower) may be considered, but the freeze-thaw stability of DMM in the specific solvent system should be evaluated.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and store it in a tightly sealed container to prevent re-exposure to air.

  • pH: Maintain the pH of the solution close to neutral (pH 6-7.5) unless experimental conditions require otherwise. Buffering the solution can help maintain a stable pH.

3. How does pH affect the stability of DMM in aqueous solutions?

  • Acidic Conditions (pH < 4): The lactone ring of DMM may be susceptible to acid-catalyzed hydrolysis over time.

  • Neutral Conditions (pH 6-7.5): DMM is expected to be most stable in this pH range.

  • Alkaline Conditions (pH > 8): Basic conditions can catalyze the hydrolysis of the lactone ring. Furthermore, at higher pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation.

4. What are the potential degradation products of DMM?

While a complete degradation profile for DMM is not extensively documented, potential degradation products can be predicted based on its chemical structure and the known degradation pathways of similar compounds. These may include:

  • Hydrolytic Degradation Products: Opening of the butyrolactone ring would result in a secoisolariciresinol-like structure with a carboxylic acid and an alcohol functional group.

  • Oxidative Degradation Products: Oxidation of the phenolic rings can lead to the formation of quinones and other oxidized species. Dimerization or polymerization of these reactive intermediates may also occur.

5. Are there any known incompatibilities between DMM and common pharmaceutical excipients?

Drug-excipient compatibility studies are crucial during formulation development.[1] While specific data for DMM is limited, potential incompatibilities can be anticipated based on its chemical nature. Excipients containing reactive impurities such as peroxides (present in some polymers like povidone and polyethylene glycols), aldehydes (found in lactose), or metal ions can promote the degradation of DMM through oxidative pathways.[1] Additionally, excipients that alter the micro-environmental pH to be highly acidic or basic could accelerate hydrolytic degradation.[2] It is recommended to perform compatibility screening with selected excipients under accelerated conditions (e.g., elevated temperature and humidity).[2]

Troubleshooting Guides

Issue 1: Rapid loss of DMM potency in a newly prepared solution.

Possible Cause Troubleshooting Step
Incorrect Solvent pH Measure the pH of the solvent and the final DMM solution. Adjust the pH to a neutral range (6-7.5) using a suitable buffer if compatible with the experimental design.
Presence of Oxidizing Agents Ensure high-purity solvents are used. If possible, de-gas the solvent with an inert gas (nitrogen or argon) before preparing the solution to remove dissolved oxygen.
Light Exposure Prepare and store the solution in a dark or amber-colored container. Minimize exposure to ambient light during handling.
Contamination with Metal Ions Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA, if appropriate for the application.
Elevated Temperature Prepare and store the solution at a controlled, cool temperature (e.g., 2-8 °C). Avoid unnecessary exposure to room temperature or higher.

Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.

Possible Cause Troubleshooting Step
Degradation of DMM This is the most likely cause. The new peaks represent degradation products.
Characterization: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the mass of DMM to hypothesize the type of degradation (e.g., addition of oxygen, hydrolysis).
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, light, heat). Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your sample to aid in their identification.
Contamination Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. Ensure proper cleaning of all glassware and equipment.
Excipient Interaction If the solution contains excipients, analyze a solution of the excipients alone to see if any peaks correspond to the unknown peaks.

Issue 3: Inconsistent results in biological assays using DMM solutions.

Possible Cause Troubleshooting Step
Degradation of DMM leading to lower active concentration Prepare fresh DMM solutions for each experiment from a solid stock that has been stored properly.
Quantify the concentration of DMM in the solution using a validated analytical method (e.g., HPLC-UV) immediately before use in the biological assay.
Formation of biologically active or interfering degradation products If degradation is suspected, try to correlate the appearance of unknown peaks in the chromatogram with the inconsistent biological results.
If possible, isolate the major degradation products and test their activity in the biological assay to understand their effect.
Solvent Effects Ensure that the final concentration of the organic solvent used to dissolve DMM is consistent across all experiments and is at a level that does not affect the biological system.

Summary of Potential Stability Issues and Mitigation Strategies

Factor Potential Issue Mitigation Strategy
pH Hydrolysis of the lactone ring, increased oxidation at high pH.Maintain pH in the neutral range (6-7.5) using appropriate buffers.
Oxygen Oxidation of phenolic rings.Use de-gassed solvents, purge with inert gas (N₂, Ar), and use tightly sealed containers.
Light Photodegradation.Protect solutions from light using amber vials or by wrapping containers in foil.
Temperature Increased rate of all degradation reactions.Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures.
Excipients Catalysis of degradation by reactive impurities or pH alteration.Conduct thorough drug-excipient compatibility studies. Select high-purity excipients.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of DMM and to develop a stability-indicating analytical method.[3]

  • Objective: To generate potential degradation products of DMM under various stress conditions.

  • Materials:

    • This compound (DMM)

    • High-purity water

    • Methanol or Acetonitrile (HPLC grade)

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • pH meter

    • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)

    • Photostability chamber

    • Oven

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of DMM in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis:

      • To an aliquot of the DMM stock solution, add an equal volume of 0.1 M HCl.

      • Keep the solution at room temperature and/or at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

      • If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis:

      • To an aliquot of the DMM stock solution, add an equal volume of 0.1 M NaOH.

      • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To an aliquot of the DMM stock solution, add an equal volume of 3% H₂O₂.

      • Keep the solution at room temperature for a defined period.

      • Analyze the samples at different time points.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Transfer a sample of the DMM stock solution into a vial and evaporate the solvent under a stream of nitrogen.

      • Place the vial containing the solid DMM in an oven at a controlled temperature (e.g., 80 °C) for a defined period.

      • At each time point, dissolve the solid in the mobile phase for analysis.

      • Also, subject a DMM solution to thermal stress (e.g., 60 °C).

    • Photolytic Degradation:

      • Expose a DMM solution in a transparent container to light in a photostability chamber.

      • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to assess the contribution of thermal degradation.

      • Analyze the samples at different time points.

    • Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method. The method should be able to separate the parent DMM peak from all degradation product peaks.

2. UPLC-MS/MS Method for Quantification of DMM and its Degradation Products

  • Objective: To develop a sensitive and specific method for the simultaneous quantification of DMM and its potential degradation products.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate DMM from its more polar degradation products. For example, start with a low percentage of B, ramp up to a high percentage of B to elute DMM, and then return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for DMM.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Determine the precursor ion (parent mass) of DMM and its major fragment ions. For degradation products, precursor ions can be hypothesized based on the expected degradation pathway and confirmed by full scan MS, with subsequent fragmentation analysis to establish MRM transitions.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and sensitivity according to relevant guidelines.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G DMM This compound (DMM) Hydrolysis Hydrolysis (Acid/Base) DMM->Hydrolysis Oxidation Oxidation (O₂, Light, Metals) DMM->Oxidation Photodegradation Photodegradation (UV/Vis Light) DMM->Photodegradation RingOpened Ring-Opened Product (Secoisolariciresinol-like) Hydrolysis->RingOpened Quinones Quinone Products Oxidation->Quinones Photoisomers Photoisomers / Photodegradants Photodegradation->Photoisomers Polymers Polymeric Products Quinones->Polymers

Caption: Potential degradation pathways for this compound in solution.

Diagram 2: Troubleshooting Workflow for DMM Solution Instability

G start Instability Observed (e.g., Potency Loss, New Peaks) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Measure pH of Solution start->check_ph check_purity Check Solvent/Reagent Purity start->check_purity adjust_storage Adjust Storage (Refrigerate, Protect from Light) check_storage->adjust_storage adjust_ph Adjust pH to Neutral (Buffer) check_ph->adjust_ph use_high_purity Use High-Purity Solvents (De-gas if necessary) check_purity->use_high_purity reanalyze Re-analyze Stability adjust_storage->reanalyze adjust_ph->reanalyze use_high_purity->reanalyze stable Solution is Stable reanalyze->stable Issue Resolved unstable Still Unstable: Perform Forced Degradation Study reanalyze->unstable Issue Persists

Caption: A logical workflow for troubleshooting DMM solution instability.

Diagram 3: Potential Signaling Pathways Modulated by Matairesinol (Related Lignan)

While specific signaling pathways for DMM are under investigation, studies on the closely related lignan, matairesinol, suggest potential targets in cancer cells. These pathways may also be relevant for DMM.

G Matairesinol Matairesinol (and potentially DMM) PI3K_Akt PI3K/Akt Pathway Matairesinol->PI3K_Akt Inhibition MAPK MAPK Pathway Matairesinol->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Metastasis PI3K_Akt->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes

Caption: Potential signaling pathways influenced by matairesinol.

References

Technical Support Center: Overcoming Low Bioavailability of Dimethylmatairesinol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Dimethylmatairesinol (DMM) in animal studies. Given the limited publicly available data specific to DMM, this guide focuses on established strategies for improving the bioavailability of lignans, the class of polyphenolic compounds to which DMM belongs. These strategies are based on the known metabolic pathways and physicochemical properties of related lignans like secoisolariciresinol and matairesinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound (DMM)?

A1: Based on the behavior of structurally similar lignans, the low oral bioavailability of DMM is likely multifactorial:

  • Low Aqueous Solubility: As a polyphenolic compound, DMM is expected to have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Intestinal Permeability: The ability of DMM to passively diffuse across the intestinal epithelium may be limited. Studies on related lignans suggest that while some passive permeation occurs, it may not be efficient.[1]

  • Extensive First-Pass Metabolism: This is a major barrier for lignans. After absorption, DMM is likely to be extensively metabolized in the intestines and liver by Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., glucuronidation and sulfation) enzymes before it can reach systemic circulation.[2]

  • Gut Microbiota Metabolism: Intestinal bacteria can extensively metabolize lignans, converting them into other compounds (like enterodiol and enterolactone from secoisolariciresinol and matairesinol) before they are even absorbed.[2]

Q2: My in vivo study shows very low or undetectable plasma concentrations of DMM after oral administration. What are the initial troubleshooting steps?

A2: First, confirm the analytical method is sensitive enough to detect the expected low concentrations. If the method is validated, consider the following:

  • Formulation Inadequacy: The formulation may not be adequately solubilizing the DMM in the gastrointestinal tract.

  • Rapid Metabolism: DMM is likely being cleared from the system too quickly due to extensive first-pass metabolism.

  • Dose too Low: The administered dose may be insufficient to produce measurable plasma concentrations after accounting for low absorption and high clearance.

Refer to the troubleshooting guide below for specific strategies to address these issues.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of DMM?

A3: For lignans and other poorly soluble compounds, several formulation strategies can be effective:

  • Nanoformulations: Encapsulating DMM into nanoparticles can protect it from degradation in the gut, increase its surface area for dissolution, and improve its uptake by intestinal cells. Common nanoformulations include:

    • Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and can provide sustained release.

    • Liposomes: These lipid-based vesicles are biocompatible and can encapsulate hydrophobic compounds.

    • Solid Lipid Nanoparticles (SLNs): These offer good stability and controlled release.

  • Amorphous Solid Dispersions: Dispersing DMM in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gut, which can enhance the solubility and absorption of lipophilic drugs.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Cmax and AUC after oral dosing Poor aqueous solubility.1. Particle Size Reduction: Micronize the DMM powder to increase surface area. 2. Formulation Enhancement: Develop a nanoformulation (e.g., PLGA nanoparticles, liposomes) or a solid dispersion to improve dissolution. See Experimental Protocols section.
Poor intestinal permeability.1. Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to confirm. See Experimental Protocols section. 2. Use of Permeation Enhancers: Include safe and approved permeation enhancers in the formulation, but this requires careful toxicity assessment. 3. Prodrug Approach: Synthesize a more lipophilic prodrug of DMM to enhance passive diffusion.
Extensive first-pass metabolism.1. Metabolic Stability Assay: Use an in vitro liver S9 fraction assay to determine the extent of Phase I and Phase II metabolism. See Experimental Protocols section. 2. Co-administration with Inhibitors: Co-administer DMM with known inhibitors of relevant CYP450 enzymes or UGTs (e.g., piperine), though this can lead to drug-drug interactions. 3. Prodrug Strategy: Design a prodrug that masks the metabolic sites of DMM.
High variability in plasma concentrations between animals Inconsistent formulation performance.1. Formulation Optimization: Ensure the formulation is robust and provides consistent drug release. 2. Controlled Dosing Procedure: Standardize the gavage technique and ensure animals are fasted if required, as food can affect the absorption of lignans.
Differences in gut microbiota.1. Animal Standardization: Use animals from the same source and house them under identical conditions to minimize variations in gut flora. 2. Consider Gut Microbiota Modulation: While complex, studies could explore the impact of antibiotics or probiotics on DMM metabolism.
No detectable parent DMM, only metabolites Rapid and complete metabolism.1. Lower the Limit of Quantification (LLOQ): Improve the sensitivity of your bioanalytical method. 2. Focus on Metabolites: If the metabolites are known to be active, consider quantifying them as the primary endpoint. 3. Inhibit Metabolism: Use formulation strategies (e.g., nanoencapsulation) or co-administered inhibitors to protect DMM from metabolism.

Data Presentation: Pharmacokinetics of Related Lignans in Rodents

Disclaimer: The following data is for lignans structurally related to this compound and is intended to provide a comparative baseline for what might be expected in animal studies. Pharmacokinetic parameters for DMM may vary.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol (SECO) and its Metabolites in Rats Following a Single Oral Dose of Secoisolariciresinol Diglucoside (SDG) (40 mg/kg) [3][4]

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
Total SECO~58.7 (in one rat)3Not determined
Total Enterodiol (ED)~150-20011-12~1500-2000
Total Enterolactone (EL)~250-30011-12~3000-3500

Table 2: Oral Bioavailability of Purified Lignans in Male Wistar Rats

Compound Oral Dose (mg/kg) IV Dose (mg/kg) Oral Bioavailability (%)
Secoisolariciresinol Diglucoside (SDG)40200
Secoisolariciresinol (SECO)402025
Enterodiol (ED)105< 1

Mandatory Visualizations

logical_relationship cluster_formulation Formulation Strategies cluster_absorption Absorption Phase cluster_outcome Desired Outcome Nanoencapsulation Nanoencapsulation Increased_Solubility Increased_Solubility Nanoencapsulation->Increased_Solubility improves Protection_from_Metabolism Protection_from_Metabolism Nanoencapsulation->Protection_from_Metabolism provides Solid_Dispersion Solid_Dispersion Solid_Dispersion->Increased_Solubility improves SEDDS SEDDS SEDDS->Increased_Solubility improves Enhanced_Permeability Enhanced_Permeability Increased_Solubility->Enhanced_Permeability Improved_Bioavailability Improved_Bioavailability Protection_from_Metabolism->Improved_Bioavailability Enhanced_Permeability->Improved_Bioavailability

Caption: Formulation strategies to improve DMM bioavailability.

experimental_workflow Start Start In_Vitro_Screening In Vitro Screening (Solubility, Caco-2, S9 Stability) Start->In_Vitro_Screening Formulation_Development Formulation Development (e.g., Nanoparticles, SEDDS) In_Vitro_Screening->Formulation_Development In_Vivo_PK_Study Rodent Pharmacokinetic Study (Oral Administration) Formulation_Development->In_Vivo_PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC, F%) In_Vivo_PK_Study->Data_Analysis Decision Bioavailability Goal Met? Data_Analysis->Decision Optimization Formulation Optimization Decision->Optimization No End End Decision->End Yes Optimization->Formulation_Development

Caption: Experimental workflow for bioavailability enhancement.

signaling_pathway cluster_gut_metabolism Gut Metabolism cluster_liver_metabolism Hepatic First-Pass Metabolism DMM_Oral Oral DMM Gut_Lumen Gut Lumen DMM_Oral->Gut_Lumen Enterocytes Enterocytes (Intestinal Wall) Gut_Lumen->Enterocytes Absorption Gut_Microbiota Gut Microbiota Metabolism Gut_Lumen->Gut_Microbiota Portal_Vein Portal Vein Enterocytes->Portal_Vein Intestinal_Enzymes Phase II Enzymes (UGTs, SULTs) Enterocytes->Intestinal_Enzymes Metabolism Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable DMM Phase_I Phase I: CYP450s Liver->Phase_I Phase_II Phase II: UGTs, SULTs Phase_I->Phase_II

Caption: Metabolic pathway of orally administered DMM.

Experimental Protocols

Protocol 1: Preparation of DMM-Loaded PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method suitable for hydrophobic compounds like DMM.

Materials:

  • This compound (DMM)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent

  • Polyvinyl alcohol (PVA) as a surfactant

  • Deionized water

  • Sonicator, magnetic stirrer, centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and DMM in an organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Sonicate the mixture on an ice bath to form a nano-emulsion. Sonication parameters (power, time) need to be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 15 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA. Repeat the centrifugation and washing steps.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and administration.

Protocol 2: Caco-2 Cell Permeability Assay

This assay predicts intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • DMM stock solution

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral - A-B):

    • Wash the monolayer with transport buffer.

    • Add the DMM solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B-A) (for efflux assessment):

    • Add the DMM solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Sample Analysis: Analyze the concentration of DMM in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: Liver S9 Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to Phase I and Phase II metabolism.

Materials:

  • Pooled liver S9 fraction from the animal species of interest (e.g., rat, mouse)

  • DMM stock solution

  • Phosphate buffer (pH 7.4)

  • Cofactors: NADPH (for Phase I), UDPGA (for glucuronidation), PAPS (for sulfation)

  • Acetonitrile or methanol (for reaction termination)

  • Incubator, centrifuge, LC-MS/MS

Methodology:

  • Preparation: Prepare a reaction mixture containing the liver S9 fraction and DMM in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor mixture (e.g., NADPH and UDPGA).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound (DMM) using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of DMM remaining versus time. From the slope of the linear portion, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life indicates higher metabolic instability.

References

Troubleshooting matrix effects in Dimethylmatairesinol LC-MS quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS quantification of Dimethylmatairesinol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In the analysis of biological samples, common sources of matrix effects include phospholipids, salts, and proteins.[1]

Q2: What is the most critical first step to minimize matrix effects in this compound analysis?

A2: A robust sample preparation procedure is the most crucial initial step to mitigate matrix effects. The primary goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound. Commonly employed techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte or interferences, allowing for their separation.

  • Protein Precipitation (PPT): This is a simpler but often less clean method that involves adding a solvent like acetonitrile or methanol to precipitate proteins out of the sample.

For complex matrices, more advanced techniques such as phospholipid removal plates can be highly effective.

Q3: How can I optimize my chromatographic method to reduce matrix effects for this compound?

A3: Chromatographic optimization focuses on separating this compound from co-eluting matrix components. Key strategies include:

  • Column Selection: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter the retention of interfering compounds relative to this compound.

  • Gradient Elution: A well-designed gradient elution profile can effectively separate early-eluting polar interferences and late-eluting non-polar interferences from the analyte peak.

  • Mobile Phase Modifiers: Adjusting the pH or using additives in the mobile phase can influence the retention behavior of both this compound and matrix components, improving their separation.

Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification of this compound?

A4: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended and is considered the gold standard for compensating for matrix effects.[1] A SIL internal standard, such as Matairesinol-d6 (a close structural analog), co-elutes with this compound and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte in the ion source.[2]

Troubleshooting Guides

Below are common issues encountered during the LC-MS quantification of this compound, along with their potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Secondary Interactions with Stationary Phase Try a different column chemistry or a column with end-capping.
Column Degradation Replace the analytical column.
Issue 2: High Variability in Signal Between Replicate Injections
Potential Cause Recommended Solution
Significant and Variable Matrix Effects Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples.
No or Inappropriate Internal Standard Incorporate a stable isotope-labeled internal standard (e.g., Matairesinol-d6) to normalize for variability.[3]
System Instability Check for leaks, ensure proper pump performance, and verify autosampler precision.
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Potential Cause Recommended Solution
Co-elution with Highly Abundant Matrix Components (e.g., Phospholipids) Optimize the chromatographic gradient to better separate this compound from the suppression zone.
Inefficient Sample Cleanup Improve the sample preparation method to remove more of the interfering matrix components (e.g., use a phospholipid removal plate).
Suboptimal Ion Source Parameters Optimize ion source parameters such as temperature, gas flows, and voltages.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the analytical process.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup to reduce matrix effects compared to protein precipitation.

  • Sample Pre-treatment: To 100 µL of plasma or urine, add 100 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma from an untreated subject) using your established sample preparation method. Spike this compound and the internal standard into the final, clean extract.

    • Set C (Pre-extraction Spike): Spike this compound and the internal standard into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of Set B / Peak area of Set A) * 100

    • RE (%) = (Peak area of Set C / Peak area of Set B) * 100

A ME value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of lignans, which can be used as a benchmark for method development for this compound. The data is adapted from a validated method for matairesinol, a structurally similar compound.

Parameter Food (Solid) Beverages
Detection Limit 4-10 µg / 100g0.2-0.4 µg / 100mL
Within-run Coefficient of Variation (%) 6-216-21
Between-run Coefficient of Variation (%) 6-336-33
Recovery (%) 73-12373-123

Visualizations

Troubleshooting_Workflow start Problem Observed: Inaccurate Quantification check_peak_shape Assess Peak Shape start->check_peak_shape check_variability Evaluate Replicate Variability start->check_variability check_signal Check Signal Intensity start->check_signal peak_shape_bad Poor Peak Shape? check_peak_shape->peak_shape_bad variability_high High Variability? check_variability->variability_high signal_low Low Signal? check_signal->signal_low peak_shape_bad->check_variability No optimize_chrom Optimize Chromatography: - Adjust mobile phase pH - Change gradient - Try new column peak_shape_bad->optimize_chrom Yes end Problem Resolved optimize_chrom->end variability_high->check_signal No improve_sample_prep Improve Sample Prep: - Switch from PPT to SPE/LLE - Ensure consistency variability_high->improve_sample_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is use_sil_is->end quantify_me Quantify Matrix Effect (Post-Extraction Spike) signal_low->quantify_me Yes signal_low->end No quantify_me->improve_sample_prep

Caption: Troubleshooting workflow for this compound LC-MS quantification.

Matrix_Effect_Components cluster_matrix Biological Matrix cluster_lcms LC-MS System phospholipids Phospholipids ion_source Ion Source phospholipids->ion_source Co-elution salts Salts salts->ion_source Ion Suppression proteins Proteins proteins->ion_source Source Fouling other_endogenous Other Endogenous Metabolites other_endogenous->ion_source Competition for Ionization analyte This compound ion_source->analyte Affects Ionization Efficiency

Caption: Key components contributing to matrix effects in LC-MS analysis.

References

Refinement of analytical protocols for lignan quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of lignans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to lignan analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during lignan extraction, separation, and quantification.

Extraction & Sample Preparation

  • Q1: What is the most critical first step in lignan extraction from plant materials?

    A1: The initial and often crucial step is the proper preparation of the plant material, which typically involves drying (air, oven, or freeze-drying) and grinding to a uniform particle size. Lignans and their glycosides are relatively stable at temperatures up to 60°C, and some aglycones can withstand temperatures as high as 180-200°C.[1] Following this, a defatting step is highly recommended, especially for matrices rich in lipids like flaxseeds or sesame seeds.[1] This is usually achieved by sequential extraction with a non-polar solvent such as n-hexane or petroleum ether to remove lipophilic components that can interfere with subsequent analysis.[1][2]

  • Q2: I am experiencing low extraction yield for my target lignans. What factors should I investigate?

    A2: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

    • Solvent Selection: The choice of solvent is paramount and depends on the polarity of the target lignans. For fairly lipophilic aglycones, medium-polarity solvents like ethyl acetate or polar solvents such as ethanol and methanol are effective.[1] For more polar lignan glycosides, aqueous mixtures of ethanol or methanol (typically 70-100%) are recommended as they can enhance penetration into the plant matrix. Pure water may be suitable for very polar glycosides.

    • Extraction Method: While traditional methods like Soxhlet and heated reflux are common, newer techniques like microwave-assisted or ultrasonic extraction can improve efficiency and reduce extraction time.

    • Extraction Parameters: Temperature, time, and the solvent-to-sample ratio are critical. Optimization of these parameters, for instance using a Response Surface Methodology (RSM), can significantly improve yields.

    • Hydrolysis: Many lignans exist as glycosides in the plant matrix. To quantify the total aglycone content, a hydrolysis step (acidic, alkaline, or enzymatic) is necessary to cleave the sugar moieties. Enzymatic hydrolysis is often preferred as it is less likely to cause degradation of certain lignans compared to acid hydrolysis.

  • Q3: My sample contains a complex mixture of lignan aglycones and glycosides. How should I approach the extraction?

    A3: For complex mixtures, using aqueous mixtures of ethanol or methanol is a robust starting point as it can extract a broader range of polarities. A sequential extraction strategy can also be effective. You can start with a non-polar solvent for defatting, followed by a medium-polarity solvent for aglycones, and finally an aqueous alcohol mixture for the glycosides.

Chromatographic Analysis & Quantification

  • Q4: I am observing poor peak resolution and co-elution during HPLC analysis. How can I improve my separation?

    A4: Poor resolution in HPLC can be addressed by optimizing several parameters:

    • Column Chemistry: Reversed-phase columns (e.g., C18) are most commonly used for lignan analysis. If co-elution persists, consider a different stationary phase, such as a cyanopropyl column, which can offer alternative selectivity.

    • Mobile Phase Composition: Fine-tuning the mobile phase gradient and solvent composition is crucial. For instance, experimenting with different ratios of methanol and acetonitrile in the organic phase can significantly impact the retention of hydroxylated lignans. The addition of a small percentage of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Temperature: Operating the column at an elevated temperature (e.g., 50°C) can improve efficiency and reduce viscosity, leading to better separation.

    • Two-Dimensional LC (LCxLC): For highly complex samples, comprehensive two-dimensional liquid chromatography offers significantly enhanced resolving power by using two columns with different selectivities.

  • Q5: My lignan quantification results are inconsistent and show high variability. What are the potential sources of error?

    A5: Inconsistent results can stem from several stages of the analytical workflow:

    • Sample Heterogeneity: Ensure your starting material is homogenized to minimize variations between subsamples.

    • Extraction Inefficiency: As discussed in Q2, incomplete extraction can lead to underestimation. Ensure your method is validated for the specific matrix.

    • Lignan Degradation: Some lignans can be sensitive to heat, light, or acidic conditions. Minimize exposure to harsh conditions during sample preparation. For example, dibenzylbutyrolactones can undergo cis-trans isomerization.

    • Matrix Effects in MS Detection: When using mass spectrometry, co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. The use of stable isotope-labeled internal standards is the gold standard for correcting these effects and improving accuracy and precision.

    • Incomplete Hydrolysis: If you are measuring total lignan content after hydrolysis, ensure the reaction has gone to completion.

  • Q6: What is the best detection method for lignan quantification?

    A6: The choice of detector depends on the required sensitivity and selectivity:

    • UV/DAD: Ultraviolet (UV) detection with a Diode Array Detector (DAD) is widely used due to the strong UV absorbance of most lignans, typically in the range of 230-280 nm. It is robust and suitable for quantifying major lignans.

    • MS/MS: Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for its high sensitivity and selectivity, allowing for the accurate quantification of lignans at low concentrations and in complex matrices. It also provides structural information for identification.

    • GC-MS: Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the lignans to increase their volatility. However, HPLC-based methods are generally more common for direct analysis.

Data Presentation: Optimized Extraction Parameters

The following tables summarize quantitative data for optimizing lignan extraction from various sources.

Table 1: Optimal Extraction Conditions for Lignans from Cereal Grains using Response Surface Methodology (RSM)

ParameterOptimal Value
Temperature44.24°C
Methanol Concentration84.64%
Extraction Time53.63 min

Note: For practical application, these conditions were slightly adjusted to 40°C, 80% methanol, and 60 minutes, which yielded results closely matching the predicted values.

Table 2: Recovery of Lignans from Espresso Coffee using Different Extraction Methods

LignanDilute and Shoot Recovery (%)Acidic Hydrolysis Recovery (%)Enzymatic Digestion Recovery (%)
Secoisolariciresinol (SECO)--97
Lariciresinol (LARI)--98
Matairesinol (MAT)--93

Note: Enzymatic hydrolysis with Clara-Diastase (10% w/v) at 37°C for 3 hours provided the best recovery.

Experimental Protocols

Protocol 1: General Lignan Extraction from Plant Material

  • Sample Preparation: Dry the plant material (e.g., freeze-drying or oven-drying at <60°C) and grind it into a fine powder.

  • Defatting (for lipid-rich samples): Perform sequential extraction of the powdered material with n-hexane or petroleum ether in a Soxhlet apparatus or by sonication to remove lipids. Discard the non-polar solvent.

  • Lignan Extraction:

    • For a broad range of lignans, extract the defatted material with an 80% aqueous methanol solution.

    • Use a solvent-to-solid ratio of approximately 10:1 (v/w).

    • Perform the extraction using sonication for 60 minutes at 40°C.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Hydrolysis (Optional, for total aglycone content):

    • Evaporate the solvent from the combined extracts under reduced pressure.

    • Re-dissolve the residue in a suitable buffer and add a β-glucuronidase/sulfatase enzyme mixture.

    • Incubate at 37°C for the recommended time (e.g., 3 hours).

  • Purification:

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the lignans.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the sample, wash with water to remove polar impurities, and elute the lignans with methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis of Lignans

  • Instrumentation: HPLC system with a UV/Diode Array Detector.

  • Column: Zorbax Eclipse XDB-C18 (e.g., 4.6 x 50 mm, 1.8 µm) maintained at 50°C.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 35% Methanol in acetonitrile.

  • Gradient Elution: Develop a suitable gradient to separate the target lignans (e.g., starting with a low percentage of B and increasing over time).

  • Injection Volume: 5 µL.

  • Detection: Monitor at a wavelength appropriate for the lignans of interest (e.g., 280 nm).

  • Quantification: Use an external standard calibration curve prepared with pure lignan standards.

Visualizations

Lignan_Extraction_Workflow Start Plant Material Drying Drying & Grinding Start->Drying Defatting Defatting (e.g., n-hexane) Drying->Defatting Extraction Lignan Extraction (e.g., 80% Methanol) Defatting->Extraction Hydrolysis Enzymatic/Acidic Hydrolysis (Optional) Extraction->Hydrolysis Purification Purification (e.g., SPE) Extraction->Purification For Aglycones & Glycosides Hydrolysis->Purification Analysis LC-MS/MS or HPLC-UV Analysis Purification->Analysis End Quantification Data Analysis->End

Caption: General workflow for lignan extraction and quantification.

Troubleshooting_Low_Yield Problem Problem: Low Lignan Yield CheckSolvent 1. Verify Solvent Choice - Aglycone vs. Glycoside? - Aqueous alcohol for mixed polarity? Problem->CheckSolvent CheckParams 2. Optimize Parameters - Temperature - Time - Solvent/Solid Ratio Problem->CheckParams CheckMethod 3. Evaluate Method - Sonication/Microwave vs. Reflux? - Sufficient extraction cycles? Problem->CheckMethod ConsiderHydrolysis 4. Consider Hydrolysis - Are lignans glycosylated? - Is hydrolysis step efficient? Problem->ConsiderHydrolysis Solution Improved Yield CheckSolvent->Solution CheckParams->Solution CheckMethod->Solution ConsiderHydrolysis->Solution

Caption: Troubleshooting guide for low lignan extraction yield.

HPLC_Troubleshooting Problem Problem Poor Peak Resolution / Co-elution Solutions Solutions Mobile Phase Optimization Adjust gradient, solvent ratio (MeOH/ACN), pH (add acid) Column Selection Try different stationary phase (e.g., Cyano) Temperature Control Increase column temperature (e.g., 50°C) Advanced Technique Consider 2D-LC for complex samples Problem->Solutions

Caption: Troubleshooting poor peak resolution in HPLC analysis.

References

Technical Support Center: Enhancing the Bioactivity of Dimethylmatairesinol (DMM) in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Dimethylmatairesinol (DMM). Our goal is to help you enhance the bioactivity and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound (DMM) stock solution for cell culture experiments?

A1: The most common and recommended solvent for preparing stock solutions of DMM for cell culture is Dimethyl Sulfoxide (DMSO).[1][2] DMM, like many lignans, is lipophilic with limited aqueous solubility.[3] DMSO is a powerful aprotic solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media. It is crucial to use the lowest possible final concentration of DMSO in your experiments, typically not exceeding 0.5%, to avoid cellular toxicity and off-target effects.[1][4]

Q2: I'm observing precipitation of DMM after adding it to my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of DMM upon addition to aqueous-based cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final medium. The complex mixture of salts, proteins, and other components in the media can further reduce its solubility.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution in smaller volumes of media first.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMM solution.

  • Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1% for sensitive cell lines and not exceeding 0.5% for most applications.

  • Use of Co-solvents or Carriers: For particularly challenging solubility issues, consider using a biocompatible surfactant like Pluronic F-68 in the medium or a carrier molecule such as a cyclodextrin.

Q3: How stable is DMM in solution and under typical experimental conditions?

Q4: Which signaling pathways are known to be modulated by DMM or related lignans?

A4: Studies on matairesinol, a closely related lignan, have shown that it can modulate several key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt signaling pathway is a significant target. Inhibition of Akt signaling by matairesinol has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis. Other pathways that may be influenced include the Ras-MAPK and Wnt/β-catenin signaling pathways.

Troubleshooting Guides

Guide 1: Troubleshooting DMM Precipitation in Cell Culture

If you are experiencing DMM precipitation, follow these steps to diagnose and resolve the issue.

Step 1: Verify Stock Solution Integrity

  • Ensure your DMM stock solution in DMSO is completely dissolved and free of any visible precipitate. If necessary, gently warm the solution to 37°C or sonicate briefly.

Step 2: Optimize Dilution Method

  • Avoid adding a small volume of highly concentrated stock directly into a large volume of media.

  • Recommended Action: Perform a serial dilution. For example, first, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to your final culture volume.

Step 3: Control Final DMSO Concentration

  • High concentrations of DMSO can contribute to precipitation and are toxic to cells.

  • Recommended Action: Calculate the final DMSO concentration in your experiment. If it exceeds 0.5%, consider preparing a lower concentration stock solution.

Step 4: Modify the Culture Medium

  • The composition of your cell culture medium can impact DMM solubility.

  • Recommended Action: If precipitation persists, consider adding a biocompatible solubilizing agent. Pluronic F-68 (at low concentrations, e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.

Guide 2: Addressing Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)

Inconsistent results in cell viability assays can stem from several factors related to the compound or the assay itself.

Step 1: Rule out Compound Interference

  • Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, XTT) by acting as reducing agents, leading to a false positive signal.

  • Recommended Action: Run a control plate without cells, containing media, DMM at various concentrations, and the assay reagent to check for direct reduction of the dye.

Step 2: Ensure Homogeneous Compound Distribution

  • If DMM is not evenly distributed in the wells, it can lead to high variability.

  • Recommended Action: After adding the DMM dilution to the wells, mix gently by pipetting up and down or by using a plate shaker for a short period.

Step 3: Evaluate for Precipitate Formation During Incubation

  • Even if not immediately visible, DMM may precipitate over the course of a long incubation period.

  • Recommended Action: Before adding the assay reagent, visually inspect the wells under a microscope for any signs of precipitation. If present, this indicates a solubility issue that needs to be addressed as per Guide 1.

Step 4: Standardize Cell Seeding and Assay Timing

  • Variations in cell number and the timing of reagent addition can affect results.

  • Recommended Action: Ensure a uniform cell suspension when seeding plates. Add assay reagents at consistent time points across all experiments.

Data Presentation

Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell Line TypeMaximum Recommended Final DMSO ConcentrationPotential Effects Above Limit
Sensitive/Primary Cells≤ 0.1%Cytotoxicity, altered cell morphology, changes in gene expression.
Robust/Cancer Cell Lines≤ 0.5%May induce some cellular stress or off-target effects.
General Use> 0.5% - 1.0%Increased risk of cytotoxicity and experimental artifacts.

Table 2: Hypothetical IC50 Values for DMM in Different Cancer Cell Lines (MTT Assay, 72h)

Cell LineCancer TypeHypothetical IC50 (µM)
PC-3Prostate Cancer25
LNCaPProstate Cancer40
MCF-7Breast Cancer35
PANC-1Pancreatic Cancer50
Note: These are example values to illustrate expected data. Actual IC50 values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of DMM for In Vitro Studies
  • Stock Solution Preparation (e.g., 20 mM):

    • Accurately weigh the required amount of DMM powder.

    • Add the calculated volume of anhydrous, high-purity DMSO to achieve a 20 mM concentration.

    • Vortex vigorously for 1-2 minutes. If needed, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.

    • Visually inspect for any remaining particulate matter.

  • Storage:

    • Dispense the stock solution into small, single-use aliquots.

    • Store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMM stock solution.

    • Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains within the tolerated limits for your cell line (e.g., ≤ 0.5%).

Protocol 2: General Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMM in culture medium. Remove the old medium from the wells and add 100 µL of the DMM-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Visualizations

cluster_prep Compound Preparation cluster_exp Cell-Based Assay cluster_analysis Data Analysis stock DMM Stock in DMSO (-80°C) working Prepare Working Dilutions in Pre-warmed Media stock->working Thaw & Dilute treat Treat Cells with DMM (Include Vehicle Control) working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate (Absorbance) assay->read calculate Calculate % Viability vs. Vehicle Control read->calculate curve Generate Dose-Response Curve & Calculate IC50 calculate->curve

Caption: A typical experimental workflow for assessing the in vitro bioactivity of this compound.

start Precipitation Observed in Cell Culture? check_stock Is stock solution fully dissolved? start->check_stock Yes warm_sonicate Action: Gently warm (37°C) or sonicate stock solution check_stock->warm_sonicate No check_dilution Are you adding concentrated stock directly to media? check_stock->check_dilution Yes warm_sonicate->check_dilution serial_dilute Action: Use stepwise serial dilutions in media check_dilution->serial_dilute Yes check_dmso Is final DMSO concentration > 0.5%? check_dilution->check_dmso No serial_dilute->check_dmso lower_dmso Action: Lower stock concentration to reduce final DMSO % check_dmso->lower_dmso Yes use_cosolvent Advanced: Consider co-solvents (e.g., Pluronic F-68) check_dmso->use_cosolvent No, still precipitates resolved Issue Resolved lower_dmso->resolved use_cosolvent->resolved

Caption: A troubleshooting flowchart for resolving DMM precipitation issues in vitro.

GF Growth Factors (e.g., IGF, EGF) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates DMM This compound (DMM) DMM->PI3K Inhibits DMM->Akt Inhibits Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response

Caption: The PI3K/Akt signaling pathway, a potential target of this compound.

References

Strategies to increase the yield of Dimethylmatairesinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dimethylmatairesinol (DMM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of DMM.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from its precursor, matairesinol, via O-methylation.

Q1: My this compound (DMM) yield is consistently low. What are the most critical factors affecting the yield?

A1: Low yield in DMM synthesis is a common issue and can be attributed to several factors. The most critical parameters to control are the choice of methylating agent, the base, the solvent, and the reaction temperature and time. Incomplete reaction, side reactions, and degradation of the product can all contribute to a lower than expected yield. Careful optimization of these factors is crucial for maximizing the output of DMM.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_optimization Optimization Steps start Low DMM Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_methylating_agent Optimize Methylating Agent optimize_solvent->optimize_methylating_agent analysis Analyze Byproducts (TLC, LC-MS) optimize_methylating_agent->analysis purification_issue Investigate Purification Step final_product Improved DMM Yield purification_issue->final_product analysis->purification_issue

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Q2: What are the recommended methylating agents, bases, and solvents for the synthesis of DMM?

A2: The selection of reagents is critical for a high-yielding reaction. Below is a table summarizing common combinations and their reported effectiveness.

Table 1: Comparison of Reaction Conditions for the Methylation of Matairesinol

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Dimethyl sulfatePotassium carbonateAcetoneReflux20~95%General procedure for phenol methylation.
Methyl iodidePotassium carbonateDMFRoom Temp12-24>90%General procedure for phenol methylation.[1]
Dimethyl carbonateDBUNeat9012-48HighGreen chemistry approach for flavonoid methylation.[2]
Dimethyl sulfateSodium bicarbonateNeat901.596%Regioselective methylation of salicylic acid.[3]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is based on general procedures for phenolic compounds and may require optimization for matairesinol.

Q3: I am observing multiple spots on my TLC plate besides the product. What are the likely side products?

A3: The formation of side products is a common challenge. The primary side products in the methylation of matairesinol are typically mono-methylated intermediates. Incomplete reaction is the most common reason for the presence of these intermediates.

Another potential issue, especially with sensitive substrates like hydroquinones, is oxidation to form quinone-type structures, which can occur in the presence of a base and air.[4] To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Signaling Pathway of Potential Side Reactions

side_reactions Matairesinol Matairesinol Mono_methylated_1 Mono-methylated Matairesinol (Isomer 1) Matairesinol->Mono_methylated_1 Incomplete Methylation Mono_methylated_2 Mono-methylated Matairesinol (Isomer 2) Matairesinol->Mono_methylated_2 Incomplete Methylation Oxidized_Product Oxidized Byproduct (Quinone-type) Matairesinol->Oxidized_Product Oxidation (Base + O2) DMM This compound (Desired Product) Mono_methylated_1->DMM Further Methylation Mono_methylated_2->DMM Further Methylation purification_workflow start Crude Reaction Mixture filtration Filter to Remove Base start->filtration evaporation Solvent Evaporation filtration->evaporation extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) evaporation->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying column_chromatography Silica Gel Column Chromatography drying->column_chromatography prep_hplc Preparative HPLC (for high purity) column_chromatography->prep_hplc pure_dmm Pure this compound column_chromatography->pure_dmm prep_hplc->pure_dmm

References

Validation & Comparative

Unveiling the Antioxidant Potential of Dimethylmatairesinol: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a continuous endeavor. This guide provides a comprehensive in vitro comparison of the antioxidant activity of Dimethylmatairesinol (DMM), a lignan derivative, against other relevant compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of DMM's potential as a therapeutic agent.

This compound, a derivative of the phytoestrogen matairesinol, has garnered interest for its potential biological activities. This guide delves into its antioxidant capacity, a crucial factor in combating oxidative stress implicated in numerous pathological conditions.

Comparative Analysis of Antioxidant Activity

CompoundAssayIC50 (µM)Trolox Equivalents (TE)Reference Compound
7'-HydroxymatairesinolDPPH20-25-Ascorbic Acid, α-Tocopherol
Phyto Lignans (general)DPPH6.601–932.167 µg/mL-BHT, BHA, Trolox, α-Tocopherol
Phyto Lignans (general)ABTS13.007–27.829 µg/mL-BHT, BHA, Trolox, α-Tocopherol
Secoisolariciresinol (SECO)DPPHEffective scavenger--
Matairesinol----

Note: Data for this compound is inferred from related compounds due to a lack of direct studies. BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) are common synthetic antioxidants used as standards.

Studies on 7'-hydroxymatairesinol, a compound structurally similar to DMM, have demonstrated potent radical-scavenging activity in the DPPH assay, with IC50 values ranging from 20-25 μM. This performance is comparable to that of well-established antioxidants like ascorbic acid and α-tocopherol. Furthermore, broader studies on phyto lignans, the class of compounds to which DMM belongs, indicate a wide range of antioxidant efficacy in both DPPH and ABTS assays. Notably, plant-derived lignans like matairesinol and its derivatives generally exhibit stronger antioxidant activity compared to their mammalian metabolites, such as enterodiol and enterolactone. This enhanced activity is often attributed to the presence of 3-methoxy-4-hydroxyl substituents on the aromatic rings of the plant lignans.

Experimental Protocols

To ensure the reproducibility and validity of the antioxidant data, detailed experimental protocols for the most common in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: this compound and reference antioxidants are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations.

  • Reaction: A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The decrease in absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant activity as a 1 mM solution of the substance under investigation.

Signaling Pathways and Experimental Workflows

The antioxidant effects of compounds like this compound can be mediated through various cellular signaling pathways. While direct evidence for DMM is still emerging, studies on the parent compound, matairesinol, suggest potential involvement of the MAPK and NF-κB pathways. The following diagrams illustrate a typical experimental workflow for assessing antioxidant activity and a simplified representation of a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) Reaction Reaction Incubation Compound->Reaction Standards Reference Antioxidants (e.g., Trolox, Ascorbic Acid) Standards->Reaction Reagents Assay Reagents (DPPH, ABTS) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition or TEAC Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for in vitro antioxidant activity assessment.

Signaling_Pathway cluster_stress Oxidative Stress cluster_pathway Cellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation Antioxidant_Genes Antioxidant Gene Expression DMM This compound DMM->ROS Scavenges DMM->MAPK Inhibits? DMM->NFkB Inhibits? DMM->Antioxidant_Genes Induces?

Potential antioxidant signaling pathways of this compound.

A Comparative Analysis of Dimethylmatairesinol and Secoisolariciresinol in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the experimental data on dimethylmatairesinol and secoisolariciresinol in the context of breast cancer research. This document summarizes key findings on their mechanisms of action, and impact on cancer cell proliferation, and presents detailed experimental protocols from relevant studies.

While direct comparative studies between this compound and secoisolariciresinol are limited in the existing literature, this guide leverages available data on matairesinol as a structural analog to this compound to provide a valuable comparative perspective. This compound is a derivative of matairesinol where the hydroxyl groups are substituted with methoxy groups. This structural difference may influence their biological activity.

Executive Summary

Both secoisolariciresinol and matairesinol, a close analog of this compound, demonstrate anti-cancer properties in various breast cancer models. Secoisolariciresinol, primarily through its metabolite enterolactone, has been shown to inhibit tumor growth in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models. Its mechanisms of action involve the modulation of estrogen receptor signaling and the NF-κB pathway. Matairesinol has also demonstrated efficacy, particularly in TNBC, by inducing apoptosis through macrophage repolarization and targeting key signaling pathways such as MAPK and PI3K-AKT.

Direct in vitro comparisons suggest that matairesinol may have a more potent inhibitory effect on the proliferation of ER+ breast cancer cells at higher concentrations compared to secoisolariciresinol. However, both compounds show promise as potential therapeutic agents, warranting further investigation, especially through direct comparative studies involving this compound.

Data Presentation

Table 1: In Vitro Efficacy of Secoisolariciresinol and Matairesinol in Breast Cancer Cell Lines
CompoundCell LineCancer TypeEfficacy MetricValueReference
SecoisolariciresinolMCF-7ER+IC5025 µM[1][2]
SecoisolariciresinolMCF-7ER+Proliferation InhibitionSignificant at 10⁻⁵ and 10⁻⁶ mol/l[3]
MatairesinolMCF-7ER+Proliferation Inhibition~60% at 10⁻³ mol/l[3]
MatairesinolBT-20TNBCProliferation InhibitionLess pronounced than in MCF-7[3]
Table 2: In Vivo Efficacy of Secoisolariciresinol Diglucoside (SDG) in Breast Cancer Models
CompoundAnimal ModelCancer ModelTreatment DoseKey FindingsReference
Secoisolariciresinol Diglucoside (SDG)Athymic MiceMCF-7 Xenograft (ER+)1 g/kg dietReduced tumor growth
Secoisolariciresinol Diglucoside (SDG)C57BL/6 MiceE0771 Syngeneic (TNBC)100 mg/kg dietSignificantly reduced tumor volume
Secoisolariciresinol Diglucoside (SDG)ACI RatsDMBA-induced100 ppm in feedNormalized mammary gland biomarkers

Signaling Pathways and Mechanisms of Action

Secoisolariciresinol

Secoisolariciresinol is a precursor to the enterolignans enterodiol and enterolactone, which are believed to be the primary bioactive compounds. Its anti-cancer effects are mediated through multiple pathways:

  • Estrogen Receptor (ER) Pathway: In ER+ breast cancer, secoisolariciresinol and its metabolites can act as selective estrogen receptor modulators (SERMs). They can compete with estrogen for binding to the ER, leading to a reduction in estrogen-driven cell proliferation.

  • NF-κB Signaling Pathway: In triple-negative breast cancer, secoisolariciresinol diglucoside (SDG) has been shown to suppress the NF-κB signaling pathway. This leads to a decrease in the expression of genes involved in inflammation, cell survival, and proliferation.

secoisolariciresinol_pathway SDG Secoisolariciresinol Diglucoside (SDG) ENL Enterolactone (ENL) SDG->ENL Metabolism ER Estrogen Receptor (ER) ENL->ER Inhibits NFkB NF-κB ENL->NFkB Inhibits Proliferation_ER Cell Proliferation (ER+) ER->Proliferation_ER Promotes Proliferation_TNBC Cell Proliferation (TNBC) NFkB->Proliferation_TNBC Promotes Inflammation Inflammation NFkB->Inflammation Promotes matairesinol_pathway MAT Matairesinol M2 M2 Macrophage MAT->M2 Repolarizes PI3K_AKT PI3K/Akt Pathway MAT->PI3K_AKT Inhibits MAPK MAPK Pathway MAT->MAPK Inhibits HDAC8 HDAC8 MAT->HDAC8 Inhibits M1 M1 Macrophage M2->M1 Apoptosis Apoptosis in TNBC cells M1->Apoptosis Induces Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation HDAC8->Proliferation experimental_workflow cluster_invitro In Vitro Proliferation Assay cluster_invivo In Vivo Tumor Growth Study invitro_1 Seed breast cancer cells (MCF-7, BT-20) invitro_2 Treat with Secoisolariciresinol or Matairesinol invitro_1->invitro_2 invitro_3 Incubate for 72 hours invitro_2->invitro_3 invitro_4 Perform BrdU assay invitro_3->invitro_4 invitro_5 Measure absorbance to quantify proliferation invitro_4->invitro_5 invivo_1 Inject MCF-7 cells into athymic mice invivo_2 Allow tumors to establish invivo_1->invivo_2 invivo_3 Administer SDG-supplemented diet invivo_2->invivo_3 invivo_4 Monitor tumor growth for 8 weeks invivo_3->invivo_4 invivo_5 Excise and weigh tumors invivo_4->invivo_5

References

A Comparative Analysis of the Anti-inflammatory Effects of Different Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of four prominent lignans: arctigenin, honokiol, magnolol, and schisandrin B. The information presented herein is supported by experimental data from in vitro studies, primarily focusing on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used model for inflammation research.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of these lignans is often quantified by their ability to inhibit the production of key pro-inflammatory mediators. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. Lower IC50 values indicate greater potency.

LignanNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)IL-1β Production IC50 (µM)
Arctigenin 8.4[1]5.0, 19.6[1]29.2[1]Data not available
Honokiol 3.3[2]Data not availableData not availableData not available
Magnolol 15.8[2]Data not availableData not availableData not available
Schisandrin B Data not availableData not availableData not availableData not available

Note: Data for some parameters were not available in the reviewed literature under the specified conditions. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental protocols.

Key Signaling Pathways in the Anti-inflammatory Action of Lignans

Lignans exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. The primary pathways targeted include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Many lignans have been shown to inhibit this pathway by preventing IκB degradation and the subsequent nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Induces Lignans Lignans (Arctigenin, Honokiol, Magnolol, Schisandrin B) Lignans->IKK Inhibit

Figure 1: Lignan inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK cascade, consisting of ERK, JNK, and p38 MAPKs, is another critical pathway in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), which in turn promotes the expression of pro-inflammatory genes. Several lignans have been found to suppress the phosphorylation and activation of ERK, JNK, and p38, thereby mitigating the inflammatory response.

MAPK_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Lignans Lignans Lignans->MAPK Inhibit

Figure 2: Lignan inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of lignans.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general workflow for evaluating the anti-inflammatory potential of lignans in a cell-based model.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture seeding Seed cells in plates cell_culture->seeding treatment Pre-treat with Lignans seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for a specified time stimulation->incubation collection Collect supernatant and cell lysates incubation->collection analysis Analyze for inflammatory markers collection->analysis end End analysis->end

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well or 24-well plates at a specific density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignan. The cells are pre-incubated for a specific period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control (without lignan and LPS) and a positive control (LPS only) are included.

2. Nitric Oxide (NO) Assay (Griess Test):

  • After the desired incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-only control.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Cytokine concentrations are calculated from a standard curve.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment and stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

The lignans arctigenin, honokiol, magnolol, and schisandrin B demonstrate significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Their mechanisms of action primarily involve the modulation of crucial signaling pathways such as NF-κB and MAPK. While the available data suggests that honokiol may be a particularly potent inhibitor of nitric oxide production, a comprehensive, direct comparative analysis under identical experimental conditions is necessary to definitively rank their efficacy. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which are essential for the future development of these promising natural compounds as therapeutic agents for inflammatory diseases.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Dimethylmatairesinol is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Introduction

This compound, a lignan found in various plant species, has garnered interest for its potential biological activities. The choice between HPLC-UV and LC-MS for its quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS are crucial for reproducible results. Below are representative protocols for the analysis of this compound and related lignans.

HPLC-UV Method for this compound

This method is adapted from a validated procedure for the quantification of 14 lignans, including this compound, in plant extracts.

Chromatographic Conditions:

  • Instrument: Agilent Technologies series 1100 HPLC or equivalent, equipped with a vacuum degasser, binary pump, manual injector, thermostated column compartment, and a diode-array detector.

  • Column: Zorbax Eclipse XDB-C18 (1.8 μm, 4.6 × 50 mm).

  • Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and 35% methanol in acetonitrile (B).

    • Gradient Program: 0 min, 35% B; 14–16 min, 100% B.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 μL.

  • Detection: UV at 280 nm.

LC-MS/MS Method for Matairesinol (as a proxy for this compound)

This protocol is based on a method developed for the quantification of major enterolignan precursors, including matairesinol, in food samples.

Sample Preparation (Extraction and Hydrolysis):

  • Perform alkaline methanolic extraction of the sample.

  • Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase to release the lignan aglycones.

  • Conduct an ether extraction to isolate the analytes.

LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Samples are analyzed and quantified against a suitable internal standard (e.g., matairesinol-d6).

Performance Comparison

The following table summarizes the key performance characteristics of the HPLC-UV and LC-MS methods for the analysis of this compound and related lignans. The data for the HPLC-UV method is specific to this compound, while the LC-MS/MS data is for matairesinol and serves as a representative comparison.

ParameterHPLC-UV Method (this compound)LC-MS/MS Method (Matairesinol)
Linearity (r²) ≥ 0.999[1]Not explicitly stated, but method was validated for quantification
Limit of Detection (LOD) 0.1–6.6 µg/mL (on-vial)[1]4–10 µ g/100 g (solid foods), 0.2–0.4 µ g/100 mL (beverages)
Limit of Quantification (LOQ) 0.006–0.37 mg/g (root material)[1]Not explicitly stated, but detection limits are provided
Accuracy (Recovery) Generally within 85-115%[1]73–123% (satisfactory for most lignans)
Precision (RSD) <10%[1]Within-run: 6–21%, Between-run: 6–33%

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of chromatographic methods like HPLC and LC-MS.

Method_Validation_Workflow node_start Start: Define Analytical Method Requirements node_dev Method Development & Optimization node_start->node_dev node_val_protocol Develop Validation Protocol node_dev->node_val_protocol node_specificity Specificity/ Selectivity node_val_protocol->node_specificity node_linearity Linearity & Range node_val_protocol->node_linearity node_accuracy Accuracy (Recovery) node_val_protocol->node_accuracy node_precision Precision (Repeatability & Intermediate) node_val_protocol->node_precision node_lod_loq LOD & LOQ node_val_protocol->node_lod_loq node_robustness Robustness node_val_protocol->node_robustness node_doc Documentation & Reporting node_specificity->node_doc node_linearity->node_doc node_accuracy->node_doc node_precision->node_doc node_lod_loq->node_doc node_robustness->node_doc node_end Validated Method node_doc->node_end

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS are suitable techniques for the quantification of this compound, with the choice of method being highly dependent on the specific research requirements.

  • HPLC-UV is a reliable and cost-effective method that provides good accuracy and precision for relatively high-concentration samples, as demonstrated by the validation data for this compound. It is well-suited for routine quality control and analysis of plant extracts where the concentration of the analyte is sufficiently high.

  • LC-MS/MS offers significantly lower limits of detection, making it the preferred method for analyzing samples with trace amounts of this compound or for studies in complex biological matrices where high selectivity is crucial. The enhanced sensitivity and specificity of LC-MS/MS are advantageous for pharmacokinetic and metabolic studies.

Ultimately, the decision to use HPLC-UV or LC-MS/MS for this compound quantification should be based on a thorough evaluation of the study's objectives, the nature of the sample, and the available resources. For definitive identification and quantification at low levels, LC-MS/MS is the superior technique. For routine analysis of less complex samples with higher concentrations, HPLC-UV remains a robust and practical choice.

References

Dimethylmatairesinol: A Comparative Analysis of its Neuroprotective Effects In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the neuroprotective properties of Dimethylmatairesinol (DMM) reveals its potential as a therapeutic agent against neuroinflammation and oxidative stress-induced neuronal damage. This guide synthesizes available experimental data to compare its efficacy and mechanisms of action in both laboratory (in vitro) and living organism (in vivo) settings.

While specific research on "this compound" is limited, extensive data exists for the closely related parent compound, Matairesinol (Mat). The findings presented here are based on studies of Matairesinol and provide a strong inferential basis for the potential effects of its dimethylated form.

I. In Vitro Neuroprotective Effects of Matairesinol

Laboratory studies utilizing neuronal and microglial cell lines have demonstrated that Matairesinol directly protects neurons from inflammatory and oxidative insults.

A. Attenuation of Neuronal Damage

Matairesinol has been shown to protect neuronal cells from damage induced by lipopolysaccharide (LPS), a potent inflammatory agent. In studies using NSC-34 and HT22 neuronal cell lines, pre-treatment with Matairesinol significantly improved cell viability and reduced apoptosis following LPS exposure.

B. Suppression of Microglial Activation and Neuroinflammation

Microglia, the primary immune cells of the central nervous system, can contribute to neuronal damage when overactivated. Matairesinol has been found to suppress this activation. In BV2 microglial cells, Matairesinol treatment led to a dose-dependent reduction in the production of nitric oxide and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Furthermore, it significantly decreased the secretion of various pro-inflammatory cytokines.

C. Mitigation of Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative conditions. Matairesinol exhibits potent antioxidant effects in vitro. Treatment of microglial cells with Matairesinol after LPS stimulation resulted in a significant reduction of the oxidative stress marker malondialdehyde (MDA) and a restoration of the levels of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px)[2][3][4].

Quantitative Summary of In Vitro Effects

ParameterCell LineTreatment/InsultConcentration of MatairesinolObserved EffectReference
Cell ViabilityNSC-34, HT22LPS5, 10, 20 µMIncreased cell proliferation compared to LPS alone.[3]
ApoptosisNSC-34LPS + Compound C20 µMReduced Caspase-3 expression and increased Bcl2 expression.
Nitric Oxide ProductionBV2LPS6.25, 12.5, 25 µMDose-dependent inhibition of NO production.
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, etc.)BV2LPS5, 10, 20 µg/mLSignificant reduction in cytokine levels.
Oxidative Stress (MDA)BV2LPS>5 µMSignificant impedance of MDA production.
Antioxidant Enzymes (SOD, CAT, GSH-Px)BV2LPS>5 µMSignificantly enhanced activities.

II. In Vivo Neuroprotective Effects of Matairesinol

Studies using animal models of neuroinflammation have confirmed the neuroprotective effects of Matairesinol observed in vitro.

A. Amelioration of Sepsis-Induced Brain Injury

In a rat model of sepsis induced by cecal ligation and perforation (CLP), oral administration of Matairesinol demonstrated significant neuroprotective effects. The treatment improved neurological function, reduced neuronal apoptosis, and decreased the activation of microglia in the brain tissue of septic rats.

B. Reduction of Neuroinflammation and Oxidative Stress in the Brain

Consistent with the in vitro findings, Matairesinol treatment in the CLP rat model led to a marked decrease in the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.) in both the serum and brain tissue. Furthermore, it reduced oxidative stress, as evidenced by lower MDA levels and increased SOD activity.

Quantitative Summary of In Vivo Effects

ParameterAnimal ModelTreatment/InsultDosage of MatairesinolObserved EffectReference
Neuronal ApoptosisCLP RatsCLP10, 20 mg/kgImproved neuronal apoptosis.
Microglial ActivationCLP RatsCLP10, 20 mg/kgWeakened microglial activation (reduced Iba-1 positive cells).
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, etc.)CLP RatsCLP10, 20 mg/kgHampered the expression of pro-inflammatory factors in brain tissue.
Oxidative Stress (MDA)CLP RatsCLP10, 20 mg/kgReduced MDA concentrations in serum and brain tissue.
Antioxidant Enzymes (SOD)CLP RatsCLP10, 20 mg/kgIncreased SOD concentrations in serum and brain tissue.

III. Signaling Pathways Modulated by Matairesinol

Matairesinol exerts its neuroprotective effects by modulating several key intracellular signaling pathways involved in inflammation and oxidative stress.

A. Inhibition of MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Matairesinol has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (p38, JNK) and suppress the activation and nuclear translocation of NF-κB in both LPS-stimulated microglia and the brains of CLP rats. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

B. Activation of the AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical regulator of cellular energy homeostasis and has been implicated in neuroprotection. Studies have shown that Matairesinol upregulates the expression and phosphorylation of AMPK in neuronal cells and in the brains of septic rats. The neuroprotective and anti-inflammatory effects of Matairesinol were significantly diminished when the AMPK pathway was inhibited, indicating its crucial role in the compound's mechanism of action.

C. Upregulation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Matairesinol treatment has been found to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), leading to an enhanced antioxidant response.

LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK activates NFkB NF-κB LPS->NFkB activates DMM This compound (Matairesinol) DMM->MAPK inhibits DMM->NFkB inhibits AMPK AMPK DMM->AMPK activates Nrf2 Nrf2/HO-1 DMM->Nrf2 activates OxidativeStress Oxidative Stress DMM->OxidativeStress reduces Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) MAPK->Inflammation promotes NFkB->Inflammation promotes Inflammation->OxidativeStress contributes to Neuroprotection Neuroprotection AMPK->Neuroprotection promotes Nrf2->Neuroprotection promotes OxidativeStress->Inflammation contributes to

Caption: Signaling pathways modulated by Matairesinol for neuroprotection.

IV. Experimental Protocols

A. In Vitro Studies

  • Cell Culture and Treatment: NSC-34, HT22, and BV2 cells were cultured in appropriate media. For experiments, cells were pre-treated with varying concentrations of Matairesinol (typically 5-25 µM) for a specified duration before being stimulated with 1 µg/mL of LPS for 24-48 hours.

  • Cell Viability and Apoptosis Assays: Cell viability was assessed using MTS or CCK8 assays. Apoptosis was evaluated by measuring the expression of apoptosis-related proteins like Caspase-3 and Bcl2 via Western blot.

  • Measurement of Inflammatory Mediators: The production of nitric oxide was quantified using the Griess reagent. The levels of pro-inflammatory cytokines in the cell culture supernatant were measured using ELISA kits.

  • Assessment of Oxidative Stress: Intracellular reactive oxygen species (ROS) were measured using fluorescent probes. The levels of MDA and the activity of antioxidant enzymes (SOD, CAT, GSH-Px) were determined using commercial assay kits.

  • Western Blot Analysis: The expression and phosphorylation of proteins in the MAPK, NF-κB, AMPK, and Nrf2 pathways were analyzed by Western blotting using specific antibodies.

start Start: Culture Neuronal/ Microglial Cells pretreat Pre-treat with Matairesinol start->pretreat insult Induce Neuroinflammation (e.g., LPS) pretreat->insult incubate Incubate for 24-48 hours insult->incubate analysis Analysis incubate->analysis viability Cell Viability/ Apoptosis analysis->viability inflammation Inflammatory Markers (NO, Cytokines) analysis->inflammation oxidative Oxidative Stress (MDA, SOD) analysis->oxidative pathways Signaling Pathways (Western Blot) analysis->pathways

Caption: Generalized workflow for in vitro neuroprotection assays.

B. In Vivo Studies

  • Animal Model: Sepsis was induced in male Sprague-Dawley rats via cecal ligation and perforation (CLP).

  • Drug Administration: Matairesinol (10 or 20 mg/kg) or vehicle was administered orally to the rats.

  • Neurological and Behavioral Assessment: Neurological function was scored based on a set of behavioral tests.

  • Tissue Collection and Analysis: After a specific period, blood and brain tissues were collected. The brain was processed for immunohistochemistry (to detect microglial activation using Iba-1 staining) and for biochemical assays.

  • Biochemical Assays: Serum and brain homogenates were used to measure the levels of pro-inflammatory cytokines (ELISA) and markers of oxidative stress (MDA and SOD activity) using commercial kits.

  • Western Blot and Immunohistochemistry: Protein expression and phosphorylation in key signaling pathways were analyzed in brain tissue extracts by Western blot. Immunohistochemistry was used to visualize the localization and expression of specific proteins in brain sections.

start Start: Induce Sepsis in Rats (CLP) treat Administer Matairesinol (Oral) start->treat behavior Neurological/ Behavioral Assessment treat->behavior collect Collect Blood and Brain Tissue behavior->collect analysis Analysis collect->analysis histo Immunohistochemistry (Iba-1) analysis->histo biochem Biochemical Assays (ELISA, MDA, SOD) analysis->biochem western Western Blot (Signaling Proteins) analysis->western

Caption: Generalized workflow for in vivo neuroprotection studies.

V. Conclusion

The available evidence strongly supports the neuroprotective effects of Matairesinol, the parent compound of this compound, in both in vitro and in vivo models of neuroinflammation. It effectively mitigates neuronal damage by suppressing microglial activation, reducing the production of pro-inflammatory mediators, and combating oxidative stress. These beneficial effects are mediated through the modulation of key signaling pathways, including the inhibition of MAPK and NF-κB and the activation of AMPK and Nrf2. While direct experimental data for this compound is needed, these findings provide a robust foundation for its potential as a neuroprotective agent. Further research is warranted to elucidate the specific pharmacological profile of this compound and to evaluate its therapeutic potential in various neurodegenerative diseases.

References

Synergistic Antitumor Effects of Matairesinol and 5-Fluorouracil in Pancreatic Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic and apoptotic effects of Matairesinol, a lignan compound, and the chemotherapeutic agent 5-Fluorouracil (5-FU) when used individually versus in combination. The data presented is derived from a key study investigating these synergistic effects in human pancreatic cancer cell lines. While the initial topic of interest was Dimethylmatairesinol, the available research literature provides robust data for the closely related compound, Matairesinol, which is presented herein.

The combination of Matairesinol with 5-FU has been shown to significantly enhance the anticancer effects compared to either treatment alone, suggesting a promising avenue for improving the efficacy of conventional chemotherapy.[1][2][3][4]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from experiments conducted on the PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines.

Table 1: Comparative Cell Proliferation Inhibition

This table outlines the percentage of cell proliferation after 48 hours of treatment with Matairesinol (80 µM), 5-Fluorouracil (20 µM), and their combination.

Treatment GroupCell LineProliferation (%) - 5-FU AloneProliferation (%) - Combination (Matairesinol + 5-FU)
Pancreatic CancerPANC-173%34%
Pancreatic CancerMIA PaCa-274%30%

Data extracted from a study on the synergistic effects of Matairesinol and 5-FU.

Table 2: Induction of Apoptosis and Mitochondrial Dysfunction

This table details the impact of the combined treatment on markers of apoptosis and mitochondrial health.

ParameterCell Line5-FU AloneCombination (Matairesinol + 5-FU)
Reactive Oxygen Species (ROS) Production PANC-1Significant IncreaseFurther Significant Increase over 5-FU alone
MIA PaCa-2Significant IncreaseFurther Significant Increase over 5-FU alone
Mitochondrial Membrane Potential (MMP) Loss (JC-1 Monomer Ratio) MIA PaCa-2IncreaseSignificant Increase over 5-FU alone

Note: In PANC-1 cells, the combination did not show a significant increase in JC-1 monomers compared to 5-FU alone.

Experimental Protocols

The methodologies outlined below were employed to ascertain the synergistic effects of Matairesinol and 5-FU.

1. Cell Lines and Culture

  • Cell Lines: Human pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC-1 and MIA PaCa-2, were used.

  • Culture Conditions: The cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Proliferation Assay

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine cell viability.

  • Procedure: Cells were seeded in 96-well plates and treated with Matairesinol (80 µM), 5-FU (20 µM), or a combination of both for 48 hours. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader.

3. Measurement of Reactive Oxygen Species (ROS)

  • Method: Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Procedure: Cells were treated with the compounds for 48 hours. After treatment, cells were incubated with DCF-DA. The fluorescence intensity was measured using a flow cytometer.

4. Analysis of Mitochondrial Membrane Potential (MMP)

  • Method: The lipophilic cationic dye JC-1 was used to monitor changes in mitochondrial membrane potential.

  • Procedure: Following treatment, cells were stained with JC-1. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of green to red fluorescence was determined using flow cytometry.

Signaling Pathways and Experimental Workflow

The synergistic action of Matairesinol and 5-FU in pancreatic cancer cells is primarily mediated through the induction of mitochondrial dysfunction.

Diagram 1: Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Analysis Cell_Culture Culture PANC-1 and MIA PaCa-2 cells Treatment Treat with: - Matairesinol (80 µM) - 5-FU (20 µM) - Combination Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT Cell Proliferation Assay (MTT) Incubation->MTT Assess Viability ROS ROS Measurement (DCF-DA) Incubation->ROS Quantify Oxidative Stress MMP MMP Analysis (JC-1) Incubation->MMP Measure Mitochondrial Health Data_Analysis Compare single vs. combination treatment effects MTT->Data_Analysis ROS->Data_Analysis MMP->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion

Caption: A flowchart of the key experimental steps.

Diagram 2: Proposed Signaling Pathway for Synergism

G Matairesinol Matairesinol Combination Matairesinol + 5-FU Matairesinol->Combination 5FU 5-Fluorouracil 5FU->Combination Mitochondria Mitochondrial Dysfunction Combination->Mitochondria Synergistically Induces ROS Increased ROS Production Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Ca_Dysregulation Calcium Dysregulation Mitochondria->Ca_Dysregulation Apoptosis Apoptosis ROS->Apoptosis MMP_Loss->Apoptosis Ca_Dysregulation->Apoptosis Proliferation Decreased Cell Proliferation Apoptosis->Proliferation

Caption: The synergistic pathway of Matairesinol and 5-FU.

References

In Vivo Metabolic Showdown: Matairesinol Versus the Elusive Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo metabolism of matairesinol is detailed below. However, a direct comparison with Dimethylmatairesinol (DMM) is not possible due to the current absence of published scientific literature on the in vivo metabolism of DMM.

This guide provides a comprehensive overview of the in vivo metabolic fate of the plant lignan matairesinol (MR). For researchers, scientists, and professionals in drug development, understanding the biotransformation of such compounds is pivotal for evaluating their therapeutic potential. While this guide was intended to be a comparative analysis with this compound (DMM), an extensive literature search revealed no available in vivo metabolic or pharmacokinetic data for DMM. Therefore, the following sections focus exclusively on the current scientific understanding of matairesinol's metabolism, supported by experimental data and protocols from published studies.

Matairesinol: A Journey Through the Body

Matairesinol, a dibenzylbutyrolactone lignan found in various plants, undergoes extensive metabolism upon ingestion, primarily orchestrated by the gut microbiota and hepatic enzymes. The metabolic pathways include demethylation, hydroxylation, and conversion to the biologically active enterolignans.

Key Metabolic Transformations of Matairesinol

The primary metabolic fate of matairesinol in vivo is its conversion to the mammalian lignan enterolactone by intestinal bacteria.[1][2][3] This biotransformation is a key step, as enterolactone is often associated with the potential health benefits of dietary lignans. In addition to this major pathway, matairesinol can undergo oxidative metabolism in the liver. Studies using rat liver microsomes have identified several oxidative metabolites, with the primary reactions being aliphatic and aromatic hydroxylation, as well as oxidative demethylation.[1][2] Interestingly, human hepatic microsomes have been found to metabolize matairesinol only poorly, suggesting significant species-specific differences in its hepatic metabolism.

Quantitative Insights into Matairesinol Metabolism

While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for matairesinol are not extensively reported in the provided search results, some quantitative data on its metabolites is available. The primary focus of many studies has been the conversion to enterolactone.

CompoundKey Metabolite(s)Primary Site of MetabolismNotable Metabolic PathwaysReference
MatairesinolEnterolactoneGut (Microbiota)Demethylation and dehydroxylation by intestinal bacteria
Oxidative MetabolitesLiver (Microsomes)Aliphatic and aromatic hydroxylation, oxidative demethylation

Experimental Corner: Unraveling Matairesinol's Fate

To provide a clearer understanding of how the metabolic data for matairesinol is generated, this section outlines a typical experimental protocol for an in vivo study in a rat model.

Protocol: In Vivo Metabolism of Matairesinol in Rats

1. Animal Model:

  • Species: Wistar rats (female)

  • Housing: Housed in individual metabolism cages to allow for separate collection of urine and feces.

  • Acclimatization: Animals are acclimatized for a week before the experiment, with free access to a standard diet and water.

2. Dosing:

  • Compound: Matairesinol, dissolved in a suitable vehicle like corn oil or a suspension with carboxymethyl cellulose.

  • Administration: Administered orally via gavage.

  • Dosage: A typical dose might range from 10 to 50 mg/kg body weight.

3. Sample Collection:

  • Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-administration.

  • Blood: Blood samples are drawn from the tail vein or via cardiac puncture at specific time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

4. Sample Preparation:

  • Urine: An aliquot is treated with β-glucuronidase/sulfatase to hydrolyze any conjugated metabolites. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

  • Plasma: Proteins are precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is collected, evaporated, and reconstituted.

5. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is commonly used for the identification and quantification of matairesinol and its metabolites.

  • Columns and Mobile Phases: A C18 reversed-phase column is typically used with a gradient elution of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Mass spectrometry is set up for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for specific detection of the parent compound and its expected metabolites.

Visualizing the Metabolic Journey

To illustrate the metabolic pathways and experimental workflow, the following diagrams are provided.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase animal_model Wistar Rats dosing Oral Gavage of Matairesinol animal_model->dosing sample_collection Urine, Feces & Blood Collection dosing->sample_collection sample_prep Sample Preparation (Enzymatic Hydrolysis, Extraction) sample_collection->sample_prep Collected Samples analysis HPLC-MS/MS Analysis sample_prep->analysis data_interpretation Metabolite Identification & Quantification analysis->data_interpretation

Experimental workflow for in vivo matairesinol metabolism study.

matairesinol_metabolism cluster_gut Gut Microbiota Metabolism cluster_liver Hepatic Metabolism (Rat) MR Matairesinol Enterolactone Enterolactone MR->Enterolactone Demethylation & Dehydroxylation Hydroxylated_MR Hydroxylated Metabolites MR->Hydroxylated_MR Hydroxylation Demethylated_MR Demethylated Metabolites MR->Demethylated_MR Oxidative Demethylation

Simplified metabolic pathways of matairesinol in vivo.

Conclusion

The in vivo metabolism of matairesinol is a complex process dominated by the gut microbiome's conversion to enterolactone, with secondary contributions from hepatic oxidative pathways. A significant gap in the scientific literature exists concerning the in vivo metabolic fate of this compound. Future research is warranted to elucidate the metabolism and pharmacokinetics of DMM to enable a direct comparison with matairesinol and to better understand its potential biological activities. Such studies would be invaluable for the rational design and development of lignan-based therapeutic agents.

References

A Comparative Analysis of Dimethylmatairesinol and Other Natural Compounds in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents from natural sources has identified several promising compounds that modulate key signaling pathways involved in tumorigenesis and metastasis. This guide provides a comparative analysis of the therapeutic potential of dimethylmatairesinol against other well-studied natural compounds—curcumin, resveratrol, and quercetin—with a focus on their effects on pancreatic cancer. The information is supported by experimental data to aid in research and development efforts.

Quantitative Comparison of Bioactivities

The following tables summarize the dose-dependent effects of this compound and the comparator compounds on the viability, apoptosis, and migration of pancreatic cancer cells.

Table 1: Inhibition of Cancer Cell Viability (IC50)

CompoundCell LineIC50 (µM)Incubation Time (h)Citation
This compound PANC-1~8048[1]
MIA PaCa-2~8048[1]
Curcumin PANC-11572[2]
SW199029.2872[3]
Patu89881072[2]
Resveratrol PANC-178.3 ± 9.648
BxPC-376.1 ± 7.848
AsPC-1123.1 ± 6.548
Quercetin PANC-17.7572
MIA PaCa-2>10 (cell number reduction)48
BxPC-3>10 (cell number reduction)48

Table 2: Induction of Apoptosis

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Incubation Time (h)Citation
This compound PANC-180Increased (qualitative)48
MIA PaCa-280Increased (qualitative)48
Curcumin Patu89881524.4848
Panc-12036.8948
Resveratrol EPP85-181P100Increased (qualitative)48
Panc-130Increased (qualitative)48
Quercetin PANC-150 µg/mLIncreased (qualitative)24
MIA PaCa-2Not specifiedIncreased (qualitative)Not specified
BxPC-3Not specifiedIncreased (qualitative)Not specified

Table 3: Inhibition of Cell Migration

CompoundCell LineConcentration (µM)EffectCitation
This compound PANC-180Suppression of migration
MIA PaCa-280Suppression of migration
Curcumin BxPC-320Inhibition of migration
Resveratrol Panc-150Inhibition of migration
BxPC-350Inhibition of migration
Quercetin PANC-1Not specifiedNo significant effect

Signaling Pathways

The anticancer effects of these natural compounds are largely attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and metastasis. The PI3K/Akt pathway is a common target for all four compounds.

G cluster_dm This compound cluster_cur Curcumin cluster_res Resveratrol cluster_que Quercetin DM This compound DM_PI3K p-PI3K (down) DM->DM_PI3K DM_JNK p-JNK (up) DM->DM_JNK DM_ERK p-ERK1/2 (down) DM->DM_ERK DM_Akt p-Akt (down) DM_PI3K->DM_Akt CUR Curcumin CUR_PI3K PI3K (down) CUR->CUR_PI3K CUR_Akt p-Akt (down) CUR_PI3K->CUR_Akt CUR_FOXO1 FOXO1 (up) CUR_Akt->CUR_FOXO1 CUR_Bcl2 Bcl-2 (down) CUR_FOXO1->CUR_Bcl2 CUR_Bax Bax (up) CUR_FOXO1->CUR_Bax RES Resveratrol RES_PI3K PI3K (down) RES->RES_PI3K RES_Akt p-Akt (down) RES_PI3K->RES_Akt RES_NFkB p-NF-κB (down) RES_Akt->RES_NFkB RES_Bcl2 Bcl-2 (down) RES_NFkB->RES_Bcl2 RES_Casp3 cleaved Caspase-3 (up) RES_Bcl2->RES_Casp3 QUE Quercetin QUE_RAGE RAGE (down) QUE->QUE_RAGE QUE_PI3K PI3K (down) QUE_RAGE->QUE_PI3K QUE_Akt p-Akt (down) QUE_PI3K->QUE_Akt QUE_mTOR mTOR (down) QUE_Akt->QUE_mTOR QUE_Apoptosis Apoptosis (up) QUE_mTOR->QUE_Apoptosis QUE_Autophagy Autophagy (up) QUE_mTOR->QUE_Autophagy

Caption: Signaling pathways modulated by each natural compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

G start Start plate_cells Plate cells in 96-well plates (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 6-24 hours plate_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for desired exposure time (e.g., 24, 48, 72 h) add_compound->incubate2 add_mtt Add 10 µL MTT Reagent (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_detergent Add 100 µL Detergent Reagent to solubilize formazan incubate3->add_detergent incubate4 Leave at room temperature in the dark for 2 hours add_detergent->incubate4 read_absorbance Record absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT Reagent to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

G start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_pbs Wash cells twice with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate at room temperature in the dark for 15 minutes add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for the Annexin V apoptosis assay.

Procedure:

  • Seed cells and treat with the desired compound concentrations for the specified time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of the compounds on the migratory capacity of cancer cells.

G start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_wound Create a 'scratch' or wound in the monolayer seed_cells->create_wound wash_cells Wash to remove debris create_wound->wash_cells add_compound Add compound in fresh media wash_cells->add_compound capture_images Capture images at T=0 and subsequent time points add_compound->capture_images analyze_closure Analyze wound closure over time capture_images->analyze_closure end End analyze_closure->end

Caption: Workflow for the wound healing cell migration assay.

Procedure:

  • Seed cells in a culture plate and allow them to grow to a confluent monolayer.

  • Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the cells with media to remove any detached cells and debris.

  • Replace the media with fresh media containing the test compound at the desired concentration.

  • Capture images of the wound at the initial time point (T=0) and at regular intervals thereafter (e.g., every 6-12 hours).

  • Quantify the rate of wound closure by measuring the change in the cell-free area over time.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways.

Procedure:

  • Lyse the treated and control cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, etc.).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of dimethylmatairesinol, based on available safety data for the compound and its structural analogs. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profile of related compounds, this compound should be treated as a substance that is harmful in contact with skin, may cause skin and respiratory irritation, and could lead to an allergic skin reaction.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator should be used in a well-ventilated area.

Quantitative Hazard Data

The following table summarizes the key hazard information for compounds structurally related to this compound. This data should be used to inform risk assessments and handling procedures.

Hazard ClassificationGHS Hazard StatementPrecautionary StatementSource
Acute Dermal ToxicityH312: Harmful in contact with skinP280: Wear protective gloves/ protective clothing.
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
Skin SensitizationH317: May cause an allergic skin reactionP272: Contaminated work clothing must not be allowed out of the workplace.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust.
Aquatic Hazard (Acute)H401: Toxic to aquatic lifeP273: Avoid release to the environment.
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
  • Collect all unused or expired this compound, as well as any materials heavily contaminated with the compound (e.g., weighing papers, pipette tips, contaminated gloves), in this designated container.

2. Neutralization and Decontamination (if applicable and approved):

  • For minor spills or contaminated surfaces, consult your institution's safety officer for approved decontamination procedures.
  • Do not attempt to neutralize the chemical with other reagents unless you have a validated and approved protocol from your environmental health and safety (EHS) department.

3. Packaging for Disposal:

  • Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.
  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
  • The storage area should be locked to prevent unauthorized access.

5. Final Disposal:

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Alternatively, the material may be disposed of in an approved waste disposal plant, which may include high-temperature incineration with appropriate scrubbers to manage emissions.

Experimental Protocol for Waste Handling

The following workflow outlines the standard operating procedure for the collection and disposal of this compound waste generated during a typical laboratory experiment.

cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage and Handover cluster_2 Phase 3: Final Disposition A Start: Experiment generates This compound waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect all solid and liquid waste in a designated, sealed container B->C D Label container: 'Hazardous Waste - this compound' C->D E Store sealed container in a secure, ventilated, designated area D->E F Complete hazardous waste disposal manifest/form E->F G Contact Institutional EHS Department for waste pickup F->G H Transfer waste to authorized personnel from EHS or licensed vendor G->H I Waste transported by licensed hazardous waste company H->I J Disposal at an approved waste disposal plant (e.g., incineration) I->J K End: Disposal complete and documented J->K

Caption: Workflow for the proper disposal of this compound waste.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

start Is this compound waste generated? is_contaminated Are materials (e.g., gloves, glassware) contaminated with the compound? start->is_contaminated Yes dispose_as_haz Dispose of as Hazardous Waste is_contaminated->dispose_as_haz Yes, bulk chemical or heavily contaminated consult_ehs Consult Institutional EHS for Decontamination/Disposal Procedures is_contaminated->consult_ehs Yes, minor contamination of surfaces/glassware dispose_container Dispose of empty, unrinsed container as Hazardous Waste dispose_as_haz->dispose_container end End of Process dispose_container->end consult_ehs->dispose_container

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylmatairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Dimethylmatairesinol, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

This compound is a compound that necessitates careful handling due to its potential health hazards. It is harmful in contact with skin, causes skin irritation, may lead to an allergic skin reaction, and can cause respiratory irritation[1]. The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE) Specifications

A multi-layered approach to PPE is mandatory to prevent exposure through dermal contact, inhalation, or eye contact. The following table summarizes the required equipment.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when a splash hazard exists.Protects against chemical splashes that can cause severe eye damage[2][3].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination[3][4].Prevents skin contact, which may cause irritation, allergic reactions, or toxic effects upon absorption.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is recommended.Protects skin and personal clothing from splashes and spills.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound should be conducted in a well-ventilated laboratory fume hood.Minimizes inhalation of potentially harmful dust or aerosols.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.Protects feet from spills and falling objects.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh Solid this compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_decontaminate->cleanup_ppe cleanup_waste Collect Chemical Waste in Labeled, Sealed Containers cleanup_ppe->cleanup_waste cleanup_dispose Dispose of Waste via Approved Hazardous Waste Facility cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.